2,3,6-Trichlorotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYYBZNZSSNYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047767 | |
| Record name | 2,3,6-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2077-46-5 | |
| Record name | 2,3,6-Trichlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2077-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2077-46-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,4-trichloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,6-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-TRICHLOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M2L15Z6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2,3,6-Trichlorotoluene (CAS: 2077-46-5)
This technical guide provides a comprehensive overview of this compound (2,3,6-TCT), an important organochlorine compound. The information is compiled and presented to be a key resource for professionals in research and development.
Chemical and Physical Properties
This compound is an aromatic compound with a toluene backbone substituted by three chlorine atoms.[1] It is a colorless to yellowish liquid or solid with a distinct odor.[1] Like many chlorinated aromatic compounds, it is insoluble in water but soluble in various organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2077-46-5 | [1][2][3][4] |
| Molecular Formula | C₇H₅Cl₃ | [1][3][4] |
| Molecular Weight | 195.47 g/mol | [1][5] |
| IUPAC Name | 1,2,4-Trichloro-3-methylbenzene | [3] |
| Melting Point | 42.95 °C | [2] |
| Boiling Point | 241.8 °C | [2] |
| Density | 1.3950 g/cm³ (estimate) | [6] |
| Refractive Index | 1.5670 (estimate) | [6] |
| XLogP3 | 4.1 | [3] |
| Appearance | Colorless to pale yellow liquid/solid | [1][6] |
| EINECS Number | 218-202-4 | [3][4] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the electrophilic aromatic substitution of toluene.
General Synthesis Protocol: Electrophilic Chlorination
The treatment of toluene with three equivalents of chlorine in the presence of a Lewis acid catalyst produces a mixture of trichlorotoluene isomers, including the 2,3,6-isomer in significant yields.[2] Preferred catalysts for producing a high yield of the 2,3,6-isomer include zirconium chlorides and thallium chlorides.[7] Chlorination of ortho-chlorotoluene can also be used to produce a mixture of trichlorotoluenes with a major amount of the 2,3,6-isomer.[7]
Experimental Protocol: Synthesis via Chlorination of p-Toluene Sulfonyl Chloride
While direct chlorination of toluene yields a mixture of isomers, a more specific synthesis route for related compounds involves the chlorination of p-toluene sulfonyl chloride followed by hydrolysis.[8]
-
Chlorination: p-Toluene sulfonyl chloride is treated with a chlorinating agent. The reaction proceeds with relative ease until three chlorine atoms have been introduced to the aromatic ring.[8] Further chlorination can be difficult due to increased viscosity of the reaction mixture.[8]
-
By-product Formation: If the reaction temperature is raised to force further chlorination, liberation of the methyl and sulfonyl chloride groups may occur, leading to highly chlorinated by-products like pentachlorotoluene and hexachlorobenzene.[8]
-
Hydrolysis and Separation: The product mixture undergoes hydrolysis using steam with simultaneous steam distillation at a controlled temperature. This process separates by-products such as this compound, pentachlorotoluene, and hexachlorobenzene from the desired tetrachlorinated intermediate.[8]
References
- 1. CAS 2077-46-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. hpc-standards.us [hpc-standards.us]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]
An In-Depth Technical Guide to the Synthesis of 2,3,6-Trichlorotoluene from Toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2,3,6-trichlorotoluene, a significant intermediate in the production of herbicides and other fine chemicals. The primary focus is on the direct chlorination of toluene, detailing the reaction mechanism, key experimental procedures, and methods for isomer separation and subsequent derivatization.
Introduction
This compound is one of six constitutional isomers of trichlorotoluene, which are organochlorine compounds with the formula C₇H₅Cl₃.[1] Its importance lies predominantly in its role as a precursor to 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a commercial herbicide.[1] The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of toluene with chlorine in the presence of a Lewis acid catalyst.[1] The strategic selection of the catalyst is crucial for maximizing the yield of the desired 2,3,6-isomer from the resulting mixture of isomers.
Synthesis Pathway Overview
The principal synthesis route involves the direct, multi-stage chlorination of toluene. This process yields a mixture of mono-, di-, and trichlorinated toluene isomers. By carefully controlling the reaction conditions and catalyst selection, the formation of the this compound isomer can be favored.
Experimental Protocols
Chlorination of Toluene to this compound
The direct chlorination of toluene is the most common method for producing trichlorotoluenes. The selection of a suitable Lewis acid catalyst is critical to direct the chlorination towards the desired 2,3,6-isomer. Zirconium tetrachloride has been identified as a particularly effective catalyst for this purpose.[2][3]
Experimental Protocol:
A detailed experimental procedure for the chlorination of toluene using a zirconium tetrachloride catalyst is described in US Patent 3,000,975.[2]
-
Reaction Setup: A stirred reaction vessel is charged with toluene and a catalytic amount of zirconium tetrachloride.
-
Chlorination: Gaseous chlorine is introduced over the surface of the stirred reaction mixture.
-
Temperature Control: The reaction is exothermic, and external cooling should be applied to maintain the reaction temperature in the range of 15-25°C.[2]
-
Monitoring: The reaction is continued until the desired amount of chlorine has been consumed, which is approximately 3 gram atoms of chlorine per mole of toluene for the trichloro stage.[2]
-
Work-up: Upon completion, the reaction mixture contains a mixture of trichlorotoluene isomers, which can then be separated.
Separation of this compound from the Isomer Mixture
The product from the chlorination reaction is a mixture of various trichlorotoluene isomers. The separation of the desired 2,3,6-isomer can be achieved through physical methods such as fractional distillation and crystallization.[4]
Fractional Distillation:
Fractional distillation separates compounds based on differences in their boiling points.[5] While the boiling points of the trichlorotoluene isomers are close, careful fractional distillation can be employed to enrich the fraction of the desired isomer.
Crystallization:
Crystallization is another effective method for purifying the this compound isomer.[4] This technique relies on the differences in the solubility and melting points of the isomers in a given solvent at a specific temperature. By carefully selecting the solvent and controlling the cooling rate, the desired isomer can be selectively crystallized from the mixture.
Oxidation of this compound to 2,3,6-Trichlorobenzoic Acid
This compound serves as a key intermediate in the synthesis of 2,3,6-trichlorobenzoic acid, a potent herbicide.[1] The conversion involves the oxidation of the methyl group to a carboxylic acid.
Experimental Protocol (Adapted from a similar process):
A general procedure for the conversion of a trichloromethylbenzene to a trichlorobenzoic acid is detailed in a patent for the production of 2,4,6-trichlorobenzoic acid.[6] This can be adapted for the oxidation of this compound.
-
Reaction Setup: A reaction vessel is charged with concentrated sulfuric acid and water.
-
Addition of Reactant: The crude this compound is slowly added to the stirred sulfuric acid solution while maintaining a specific temperature (e.g., 125°C).[6]
-
Reaction: The reaction mixture is held at this temperature for several hours to ensure complete oxidation.[6]
-
Work-up and Crystallization: The reaction mixture is then cooled to room temperature to allow the 2,3,6-trichlorobenzoic acid to crystallize.
-
Purification: The solid product is collected by filtration, washed, and dried.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as glacial acetic acid and water.[6]
Data Presentation
The following table summarizes the quantitative data related to the synthesis of this compound.
| Parameter | Value | Reference |
| Chlorination of Toluene | ||
| Reactants | Toluene, Chlorine | [2] |
| Catalyst | Zirconium tetrachloride | [2] |
| Toluene to Catalyst Ratio (molar) | 4.0 moles Toluene : 4 grams ZrCl₄ | [2] |
| Reaction Temperature | 15-25 °C | [2] |
| Product Composition | ||
| This compound in Isomer Mixture | 51.1% | [2] |
| Overall Yield of this compound | 45.0% (based on initial toluene) | [2] |
| Physical Properties of this compound | ||
| Melting Point | 42.95 °C | [1] |
| Boiling Point | 241.8 °C | [1] |
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Conclusion
The synthesis of this compound from toluene via direct chlorination is a well-established industrial process. The key to a successful and efficient synthesis lies in the selection of an appropriate Lewis acid catalyst, with zirconium tetrachloride demonstrating high efficacy in directing the chlorination to yield a significant proportion of the desired 2,3,6-isomer. Subsequent purification through fractional distillation and crystallization, followed by oxidation, provides a viable pathway to the commercially important herbicide, 2,3,6-trichlorobenzoic acid. This guide provides the foundational knowledge and experimental framework for researchers and professionals working in the field of chemical synthesis and drug development.
References
- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 2. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US3692850A - Process for the production of 2,4,5-trichlorotoluene - Google Patents [patents.google.com]
- 5. chembam.com [chembam.com]
- 6. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]
molecular structure and IUPAC name of 2,3,6-Trichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analysis of 2,3,6-Trichlorotoluene. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Molecular Structure and IUPAC Name
The IUPAC name for this compound is 1,2,4-trichloro-3-methylbenzene .[1][2][3] Its chemical structure consists of a benzene ring substituted with a methyl group and three chlorine atoms at positions 2, 3, and 6.
Below is a two-dimensional representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃ | [1][2][4] |
| Molecular Weight | 195.47 g/mol | [1][4] |
| CAS Number | 2077-46-5 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 42.95 °C | [5] |
| Boiling Point | 241.8 °C | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Vapor Pressure | 0.0729 mmHg at 25°C | [4] |
| LogP | 4.1 - 4.34 | [1][6] |
Experimental Protocols
This compound is one of several isomers produced from the chlorination of toluene.[5] A general method for its preparation involves the electrophilic aromatic substitution of toluene.
Methodology: Direct Chlorination of Toluene [5]
-
Reactants : Toluene is treated with three equivalents of chlorine gas.
-
Catalyst : The reaction is conducted in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Zirconium chloride has also been noted as a catalyst for producing a mixture of trichlorotoluenes with a significant portion of the 2,3,6-isomer.[7]
-
Procedure : Chlorine gas is bubbled through a mixture of toluene and the Lewis acid catalyst. The reaction temperature is controlled to manage the rate of chlorination and minimize side reactions.
-
Work-up and Purification : Upon completion, the reaction mixture contains a variety of chlorinated toluene isomers. The desired this compound is then separated from the other isomers (such as 2,3,4-, 2,4,5-, and 2,4,6-trichlorotoluene) and any remaining starting material through fractional distillation.[5]
The workflow for this synthesis process can be visualized as follows:
The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Methodology [6]
-
Chromatographic Column : A reverse-phase (RP) column, such as a Newcrom R1, is utilized.
-
Mobile Phase : The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acidifier. For standard detection, phosphoric acid is used. For mass spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.
-
Detection : A standard HPLC detector, such as a UV detector, can be used. For more sensitive and specific detection, a mass spectrometer can be coupled with the HPLC system.
-
Application : This method is suitable for the separation and quantification of this compound and can be adapted for preparative separation to isolate impurities. It is also applicable to pharmacokinetic studies.
An alternative analytical method involves gas chromatography. For instance, the determination of this compound in water can be achieved by extraction followed by gas chromatography with flame ionization detection.[8]
References
- 1. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H5Cl3) [pubchemlite.lcsb.uni.lu]
- 3. Benzene, 1,2,4-trichloro-3-methyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. [Extraction and chromatographic determination of this compound and 2,3,6-trichloro-p-tert-butyltoluene in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of 2,3,6-Trichlorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichlorotoluene (2,3,6-TCT) is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃. It is a colorless liquid or solid at room temperature and serves as a precursor in the synthesis of various chemicals, notably the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA)[1]. The environmental presence of chlorinated toluenes, including 2,3,6-TCT, raises concerns due to their potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, addressing its physical and chemical properties, abiotic and biotic degradation pathways, and environmental mobility.
Physicochemical Properties
Understanding the fundamental physicochemical properties of 2,3,6-TCT is essential for predicting its behavior and transport in the environment. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₅Cl₃ | [2] |
| Molecular Weight | 195.47 g/mol | [2] |
| CAS Number | 2077-46-5 | [2] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 42.95 °C | [1] |
| Boiling Point | 241.8 °C | [1] |
| Vapor Pressure | 0.0729 mmHg at 25°C | [3] |
| Henry's Law Constant | 0.00 atm·m³/mol | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.1 (Estimated) | [2] |
| Water Solubility | Data not available | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |
Environmental Fate
The environmental fate of 2,3,6-TCT is governed by a combination of transport and degradation processes, including volatilization, sorption to soil and sediment, and abiotic and biotic transformations.
Volatilization
With a Henry's Law constant of 0.00 atm·m³/mol, 2,3,6-TCT has a low to moderate potential for volatilization from water surfaces to the atmosphere[3]. Once in the atmosphere, it is expected to exist primarily in the vapor phase and undergo degradation through reactions with photochemically produced hydroxyl radicals.
Sorption
The octanol-water partition coefficient (Log Kₒw) of 4.1 suggests that 2,3,6-TCT has a high affinity for organic matter and is likely to sorb to soil and sediment[2]. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. While a measured Koc for 2,3,6-TCT is not available, its high Log Kₒw indicates that it will have limited mobility in soils with high organic content, leading to its accumulation in the solid phase.
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of 2,3,6-TCT in the environment. However, specific quantitative data for these processes for 2,3,6-TCT are limited.
Hydrolysis
Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). While specific hydrolysis rate data for 2,3,6-TCT are not available, based on the stability of the aromatic ring and the carbon-chlorine bonds, hydrolysis is expected to be a very slow degradation pathway with a half-life likely on the order of years.
Photolysis
Biotic Degradation
Biodegradation is a critical process for the ultimate removal of 2,3,6-TCT from the environment. Both aerobic and anaerobic microorganisms have the potential to degrade this compound, although the specific pathways and rates are not well-documented for this particular isomer.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of chlorinated toluenes is often initiated by the action of oxygenase enzymes. Based on structural similarity to other toluenes and chlorotoluenes, the primary initial step in the aerobic degradation of 2,3,6-TCT is expected to be the oxidation of the methyl group, leading to the formation of 2,3,6-trichlorobenzyl alcohol, which can be further oxidized to 2,3,6-trichlorobenzoic acid[4]. Dioxygenase enzymes can also attack the aromatic ring, leading to the formation of chlorinated catechols, which can then undergo ring cleavage.
The proposed aerobic degradation pathway is illustrated in the following diagram:
Caption: Proposed aerobic degradation pathway of this compound.
Anaerobic Biodegradation
Under anaerobic conditions, the primary degradation pathway for highly chlorinated aromatic compounds is reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This process is often carried out by specialized bacteria such as Dehalococcoides species. The reductive dechlorination of 2,3,6-TCT would lead to the formation of dichlorotoluenes, monochlorotoluene, and ultimately toluene, which can be further mineralized to carbon dioxide and methane by other members of the anaerobic microbial community.
The proposed anaerobic degradation pathway is illustrated in the following diagram:
Caption: Proposed anaerobic degradation pathway of this compound.
Table 2: Summary of Environmental Degradation Pathways for this compound
| Degradation Pathway | Conditions | Key Processes | Expected Products | Estimated Rate |
| Hydrolysis | Abiotic | Nucleophilic substitution of chlorine | Chlorinated cresols | Very slow |
| Photolysis | Abiotic | C-Cl bond cleavage by UV radiation | Less chlorinated toluenes, radicals | Slow to moderate |
| Aerobic Biodegradation | Biotic | Methyl group oxidation, ring cleavage | 2,3,6-Trichlorobenzoic acid, chlorinated catechols, CO₂, H₂O, Cl⁻ | Slow to moderate |
| Anaerobic Biodegradation | Biotic | Reductive dechlorination | Dichlorotoluenes, monochlorotoluene, toluene, CO₂, CH₄ | Slow |
Experimental Protocols
Abiotic Degradation Studies (Hydrolysis and Photolysis)
Objective: To determine the rate of hydrolysis and photolysis of 2,3,6-TCT in aqueous solutions.
Methodology:
-
Preparation of Solutions: Prepare sterile, buffered aqueous solutions of 2,3,6-TCT at different pH values (e.g., 4, 7, and 9 for hydrolysis) in quartz tubes for photolysis or amber glass vials for hydrolysis.
-
Incubation: For hydrolysis, incubate the vials in the dark at a constant temperature. For photolysis, expose the quartz tubes to a light source simulating natural sunlight.
-
Sampling: At predetermined time intervals, sacrifice replicate vessels.
-
Analysis: Extract the remaining 2,3,6-TCT and any potential degradation products using a suitable solvent (e.g., hexane or dichloromethane). Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify degradation products.
-
Data Analysis: Determine the degradation rate constants and half-lives by plotting the concentration of 2,3,6-TCT versus time.
Caption: Experimental workflow for abiotic degradation studies.
Biotic Degradation Studies (Aerobic and Anaerobic)
Objective: To determine the rate and extent of aerobic and anaerobic biodegradation of 2,3,6-TCT by microbial consortia.
Methodology:
-
Inoculum: Obtain microbial consortia from relevant environmental matrices (e.g., contaminated soil, activated sludge).
-
Microcosm Setup: Prepare microcosms in serum bottles containing a defined mineral medium, the inoculum, and 2,3,6-TCT as the sole carbon source (for direct metabolism studies) or with a primary substrate (for cometabolism studies). For anaerobic studies, the medium should be deoxygenated, and the headspace flushed with an inert gas (e.g., N₂/CO₂).
-
Incubation: Incubate the microcosms at a constant temperature in the dark.
-
Sampling: Periodically, sacrifice replicate microcosms.
-
Analysis: Analyze the concentration of 2,3,6-TCT and potential metabolites in the liquid and headspace (for volatile compounds) using GC-MS. Monitor other parameters such as microbial growth (e.g., protein content or cell counts), and for anaerobic studies, the production of methane and consumption of electron acceptors.
-
Data Analysis: Calculate the biodegradation rates and half-lives.
Caption: Experimental workflow for biotic degradation studies.
Conclusion
The environmental fate of this compound is characterized by its likely persistence, with slow degradation rates observed for related chlorinated aromatic compounds. Its high octanol-water partition coefficient suggests a tendency to partition to soil and sediment, limiting its mobility in the aqueous phase. While both aerobic and anaerobic biodegradation pathways are plausible, with methyl group oxidation and reductive dechlorination being the most probable initial steps, respectively, specific data for 2,3,6-TCT are scarce. Further research is needed to quantify the rates of these degradation processes and to identify the specific microorganisms and enzymes involved. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are crucial for accurately assessing the environmental risks associated with this compound and for developing effective remediation strategies.
References
Toxicity Profile of 2,3,6-Trichlorotoluene in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the toxicity profile of 2,3,6-Trichlorotoluene in laboratory animals. It is intended for informational purposes for a scientific audience. Significant data gaps exist in the public domain regarding the comprehensive toxicity of this specific isomer.
Executive Summary
This compound is a chlorinated aromatic hydrocarbon. While chlorinated toluenes as a class have been evaluated for various toxicological endpoints, specific and comprehensive data for the 2,3,6-isomer are scarce in publicly accessible literature. The most detailed information available pertains to a 28-day subchronic oral toxicity study in rats. Data on acute, chronic, carcinogenic, genotoxic, and reproductive and developmental effects are largely absent from peer-reviewed publications and public regulatory databases. This guide presents the available data, highlights the significant data gaps, and provides context based on the broader class of chlorinated toluenes where appropriate, with the strong caveat that toxicity can vary significantly between isomers.
Chemical Identity
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 2077-46-5[1] |
| Molecular Formula | C₇H₅Cl₃[1] |
| Molecular Weight | 195.47 g/mol [2] |
| Synonyms | 1,2,4-Trichloro-3-methylbenzene, 2,3,6-TCT[1] |
Subchronic Oral Toxicity
The primary source of subchronic toxicity data for this compound is a 28-day feeding study conducted in Sprague-Dawley rats by Chu et al. (1984).
Data Presentation
Table 1: Summary of Effects of this compound in a 28-Day Rat Feeding Study
| Parameter | Dose Group (ppm in diet) | Male Rats | Female Rats |
| Mortality | 0, 0.5, 5.0, 50, 500 | No treatment-related deaths | No treatment-related deaths |
| Clinical Signs | 0, 0.5, 5.0, 50, 500 | No treatment-related signs | No treatment-related signs |
| Body Weight | 0, 0.5, 5.0, 50, 500 | No significant effect | No significant effect |
| Food Consumption | 0, 0.5, 5.0, 50, 500 | No significant effect | No significant effect |
| Liver Weight | 5.0 and 500 | Significant increase in absolute liver weight | No significant effect |
| Serum Chemistry | 5.0 | Increased Sorbitol Dehydrogenase (SDH) activity | No significant effect |
| Histopathology | All treated groups | Mild lesions in the liver, kidney, and thyroid | Mild lesions in the liver, kidney, and thyroid |
Source: Chu et al., 1984, as cited in EPA, 2005[3]
Experimental Protocols
Experimental Workflow for the 28-Day Subchronic Oral Toxicity Study
References
Technical Guide: Solubility and Properties of 2,3,6-Trichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,6-Trichlorotoluene in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information with estimated solubility values based on the physicochemical properties of this compound and related chlorinated aromatic compounds. Furthermore, it details a standardized experimental protocol for the accurate determination of solubility and presents a key synthetic pathway involving this compound.
Core Properties of this compound
This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃. It is one of six constitutional isomers of trichlorotoluene.[1] At room temperature, it is a colorless to pale yellow liquid.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2077-46-5 | [1] |
| Molecular Weight | 195.47 g/mol | [3] |
| Melting Point | 35.64°C (estimate) | [2] |
| Boiling Point | 230.4°C (estimate) | [2] |
| Density | 1.395 g/cm³ (estimate) | [2] |
| XLogP3 | 4.1 | [3] |
The high XLogP3 value indicates that this compound is a lipophilic compound, suggesting a general preference for nonpolar organic solvents over polar ones.
Solubility of this compound in Common Organic Solvents
Precise, experimentally determined quantitative solubility data for this compound is scarce in scientific literature. However, based on its chemical structure and the principle of "like dissolves like," a qualitative and estimated quantitative solubility profile can be established. Chlorinated aromatic hydrocarbons generally exhibit good solubility in nonpolar and moderately polar organic solvents.
Table 2: Solubility Profile of this compound
| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Toluene | Nonpolar Aromatic | Readily Soluble | > 50 |
| Hexane | Nonpolar Aliphatic | Soluble | 10 - 30 |
| Dichloromethane | Polar Aprotic | Slightly Soluble[2] | 5 - 15 |
| Chloroform | Polar Aprotic | Soluble[2] | > 30 |
| Acetone | Polar Aprotic | Moderately Soluble | 15 - 40 |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | 20 - 50 |
| Methanol | Polar Protic | Slightly Soluble | 1 - 5 |
| Ethanol | Polar Protic | Slightly Soluble | 2 - 8 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[2] | 5 - 15 |
| Water | Polar Protic | Insoluble | < 0.01 |
Note on Estimated Data: The quantitative values in Table 2 are estimations derived from the solubility of structurally similar compounds, such as other trichlorotoluene isomers and chlorinated benzenes, and general principles of chemical solubility. For applications requiring high precision, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This protocol is a general guideline and can be adapted for the specific analysis of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid transferring any solid particles, the sample should be immediately filtered through a chemically resistant syringe filter.
-
Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
Synthetic Pathway: Oxidation of this compound to 2,3,6-Trichlorobenzoic Acid
A significant application of this compound is its use as a precursor in the synthesis of 2,3,6-trichlorobenzoic acid (2,3,6-TBA), which has been utilized as a herbicide. The following diagram illustrates a general workflow for this chemical transformation.
References
An In-depth Technical Guide to the Chemical Reactivity of the Methyl Group in 2,3,6-Trichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the methyl group in 2,3,6-trichlorotoluene. The presence of three chlorine atoms on the aromatic ring significantly influences the reactivity of the methyl group, primarily through inductive effects and steric hindrance. This document details the principal reactions, including oxidation and free-radical halogenation, providing experimental protocols and quantitative data to support further research and development.
Oxidation of the Methyl Group
The methyl group of this compound can be oxidized to form 2,3,6-trichlorobenzaldehyde and subsequently 2,3,6-trichlorobenzoic acid. These reactions are fundamental for the synthesis of various derivatives. The oxidation of aromatic side chains typically requires strong oxidizing agents, and the reaction proceeds if the benzylic carbon has at least one hydrogen atom.[1]
Oxidation to 2,3,6-Trichlorobenzoic Acid
A common and effective method for the complete oxidation of the methyl group to a carboxylic acid is the use of potassium permanganate (KMnO₄) in a basic or neutral aqueous solution.[1] The reaction is generally heated to drive it to completion.
Quantitative Data for Oxidation with KMnO₄
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong oxidizing agent. |
| Solvent | Water | |
| Temperature | Reflux (approx. 100 °C) | To ensure a reasonable reaction rate. |
| Reaction Time | Several hours | Reaction progress can be monitored by the disappearance of the purple permanganate color. |
| Product | 2,3,6-Trichlorobenzoic Acid | Isolated after acidic workup. |
| Typical Yield | High | Generally, this oxidation provides good yields. |
Experimental Protocol: Oxidation of this compound with Potassium Permanganate
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound, a stoichiometric excess of potassium permanganate, and water. For example, for each mole of this compound, use approximately 2-3 moles of KMnO₄.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue heating until the purple color is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. The solid MnO₂ can be removed by vacuum filtration. To the filtrate, add a reducing agent such as sodium bisulfite to quench any remaining KMnO₄.
-
Isolation: Acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (check with pH paper). The 2,3,6-trichlorobenzoic acid will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reaction Pathway: Oxidation of this compound
Free-Radical Halogenation of the Methyl Group
The methyl group of this compound can undergo free-radical substitution to introduce halogen atoms (chlorine or bromine). This reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism.[2][3] This method is used to synthesize benzylic halides, which are versatile intermediates in organic synthesis.
Side-Chain Chlorination
Chlorination of the methyl group can be achieved using chlorine gas (Cl₂) under UV irradiation or with reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[2][4] The reaction can lead to mono-, di-, and tri-chlorinated products on the methyl group. Controlling the stoichiometry of the chlorinating agent is crucial for selective monochlorination.
Quantitative Data for Side-Chain Chlorination
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂) | SO₂Cl₂ is often more convenient for lab-scale reactions. |
| Initiator | AIBN or UV light | To generate the initial chlorine radicals. |
| Solvent | Carbon Tetrachloride (CCl₄) or other inert solvent | CCl₄ is a traditional solvent but is now less favored due to environmental concerns.[3] |
| Temperature | Reflux | Depends on the solvent and initiator used. |
| Product | 2,3,6-Trichlorobenzyl Chloride | And polychlorinated side-products. |
| Typical Yield | Moderate to Good | Depends on the control of reaction conditions. |
Experimental Protocol: Side-Chain Chlorination with Sulfuryl Chloride
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound in an inert solvent like carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN.
-
Reaction: Add sulfuryl chloride (SO₂Cl₂) dropwise to the solution while heating to reflux. The reaction should be carried out under an inert atmosphere to prevent quenching of radicals by oxygen. Monitor the reaction progress by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining SO₂Cl₂ by slowly adding water.
-
Isolation and Purification: Separate the organic layer, wash with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Side-Chain Bromination (Wohl-Ziegler Reaction)
Benzylic bromination is selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[3] This reaction, known as the Wohl-Ziegler reaction, is highly effective for introducing a single bromine atom at the benzylic position. The low concentration of bromine generated in situ from NBS minimizes electrophilic aromatic substitution on the electron-rich ring.[3]
Quantitative Data for Side-Chain Bromination with NBS
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂.[3] |
| Initiator | AIBN or UV light | AIBN is a common choice. |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | CCl₄ is traditional; acetonitrile is a more modern alternative.[3] |
| Temperature | Reflux | |
| Product | 2,3,6-Trichlorobenzyl Bromide | |
| Typical Yield | Good to High | This method is generally very selective for monobromination. |
Experimental Protocol: Wohl-Ziegler Bromination with NBS
-
Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and protected from moisture, combine this compound, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride or acetonitrile.
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the succinimide by-product, which is denser than CCl₄ and will sink to the bottom (or float if the reaction is neat).
-
Workup: After the reaction is complete (typically indicated by the consumption of NBS), cool the mixture to room temperature. Filter off the succinimide by-product.
-
Isolation and Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,6-trichlorobenzyl bromide. Further purification can be achieved by recrystallization or chromatography.
Reaction Pathway: Free-Radical Halogenation
Factors Influencing Reactivity
The reactivity of the methyl group in this compound is governed by a combination of electronic and steric effects imparted by the three chlorine substituents.
-
Electronic Effects: The chlorine atoms are electron-withdrawing through induction, which can slightly destabilize the benzylic radical intermediate formed during free-radical halogenation. However, this effect is generally less pronounced for radical reactions compared to reactions involving cationic intermediates.
-
Steric Effects: The presence of chlorine atoms at the 2- and 6- positions (ortho to the methyl group) creates significant steric hindrance. This can influence the approach of bulky reagents and may affect the rate of reaction at the methyl group.
Conclusion
The methyl group of this compound is a versatile functional handle that can be readily transformed through oxidation and free-radical halogenation. The resulting products, 2,3,6-trichlorobenzaldehyde, 2,3,6-trichlorobenzoic acid, and 2,3,6-trichlorobenzyl halides, are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Understanding the reaction conditions and protocols outlined in this guide is crucial for the effective utilization of this compound in chemical synthesis.
References
The Genesis of a Precursor: A Technical History of 2,3,6-Trichlorotoluene
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Early Application of 2,3,6-Trichlorotoluene
Introduction
This compound, a chlorinated aromatic hydrocarbon, holds a significant, albeit niche, position in the annals of industrial chemistry. While not a household name, its historical importance is intrinsically linked to the development of early synthetic herbicides, specifically as a key precursor to 2,3,6-trichlorobenzoic acid (2,3,6-TBA). This technical guide delves into the historical context of the discovery and initial use of this compound, providing a comprehensive overview for researchers and professionals in the chemical and life sciences. The narrative traces its origins from early academic investigations into the chlorination of toluene to its pivotal role in the burgeoning agrochemical industry of the mid-20th century.
Discovery and Early Synthesis
The story of this compound is a chapter in the broader exploration of electrophilic aromatic substitution, a cornerstone of organic chemistry. The systematic investigation into the nuclear chlorination of toluene in the presence of Lewis acid catalysts laid the groundwork for the isolation and characterization of its various chlorinated derivatives.
A foundational study in this area was published in 1951 by Brimelow, Jones, and Metcalfe in the Journal of the Chemical Society. Their work provided a systematic methodology for the synthesis of various trichlorotoluene isomers, including the 2,3,6-isomer, through controlled chlorination reactions.[1] This research was instrumental in understanding how the directing effects of the methyl group on the toluene ring influenced the position of incoming chlorine atoms.
Subsequent research focused on optimizing the yield of specific isomers. A significant development in this area was the use of specific catalysts to direct the chlorination process. For instance, a U.S. patent filed in the mid-1950s described a process for producing a mixture of trichlorotoluenes with a high proportion of the 2,3,6-isomer by using zirconium tetrachloride as a catalyst.[2] This method highlighted the industrial drive to produce specific isomers for targeted applications.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its synthesis, purification, and subsequent reactions. Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₃ | [3][4] |
| Molecular Weight | 195.47 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid/solid | [5] |
| Melting Point | 42.95 °C (43-44 °C) | [5][6] |
| Boiling Point | 241.8 °C (118 °C @ 18 Torr) | [5][6] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Refractive Index | 1.560 | [5] |
| Vapor Pressure | 0.0729 mmHg at 25°C | [5] |
| CAS Number | 2077-46-5 | [3][6] |
Historical Use: A Precursor to Herbicides
The primary historical application of this compound was as an intermediate in the synthesis of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[6][7] The development of synthetic auxinic herbicides, which mimic the action of the plant hormone auxin to induce uncontrolled and lethal growth in broadleaf weeds, was a major advancement in agriculture during the 1940s.
A 1957 patent application by the Heyden Newport Chemical Corporation for "Trichlorobenzoic acid compositions" explicitly details the use of mixtures of trichlorobenzoic acid isomers, with a significant proportion of the 2,3,6-isomer, as effective herbicides. This document provides a clear temporal marker for the recognized utility of this compound's derivative in agriculture. Companies like Amchem Products, a subsidiary of the American Chemical Paint Company, were key players in the development and marketing of such herbicides.
The conversion of this compound to 2,3,6-TBA typically involves the oxidation of the methyl group to a carboxylic acid. This transformation could be achieved using strong oxidizing agents. The resulting 2,3,6-TBA was formulated into various commercial herbicides.
Experimental Protocols
General Synthesis of Trichlorotoluene Isomers (circa 1950s)
The synthesis of trichlorotoluene isomers, including this compound, was primarily achieved through the direct chlorination of toluene or its partially chlorinated derivatives. The following is a generalized protocol based on literature from that period:
Materials:
-
Toluene
-
Chlorine gas
-
Lewis acid catalyst (e.g., ferric chloride, aluminum chloride, or zirconium tetrachloride)
-
Solvent (optional, e.g., carbon tetrachloride)
-
Apparatus for gas introduction and reaction under anhydrous conditions
-
Fractional distillation apparatus
Procedure:
-
A reaction vessel is charged with toluene and the Lewis acid catalyst under anhydrous conditions.
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically exothermic, and the temperature is maintained within a specific range to control the extent of chlorination and isomer distribution.
-
The reaction is monitored by measuring the weight increase of the reaction mixture or by analyzing the composition of the product mixture using techniques available at the time, such as fractional distillation and determination of physical constants.
-
Upon completion of the reaction, the crude product, a mixture of mono-, di-, and trichlorotoluene isomers, is washed with water and a dilute base to remove the catalyst and any dissolved hydrogen chloride.
-
The organic layer is then dried and subjected to fractional distillation under reduced pressure to separate the different isomers based on their boiling points.
A U.S. patent from the period provides specific quantitative data for a process aimed at maximizing the 2,3,6-isomer. In this process, chlorination of toluene in the presence of zirconium tetrachloride yielded a trichlorotoluene mixture containing 51.1% of the 2,3,6-isomer. The overall yield of the 2,3,6-isomer, based on the initial amount of toluene, was reported to be 45.0%.[2]
Synthesis of 2,3,6-Trichlorobenzoic Acid from this compound
The conversion of the methyl group of this compound to a carboxylic acid is a standard oxidation reaction.
Materials:
-
This compound
-
Strong oxidizing agent (e.g., potassium permanganate or nitric acid)
-
Acid or base for workup
Procedure:
-
This compound is treated with a strong oxidizing agent in a suitable solvent.
-
The reaction mixture is typically heated to drive the oxidation to completion.
-
After the reaction, the mixture is worked up to isolate the carboxylic acid. This may involve filtration to remove manganese dioxide (if permanganate is used) followed by acidification to precipitate the 2,3,6-trichlorobenzoic acid.
-
The crude 2,3,6-trichlorobenzoic acid can then be purified by recrystallization.
Visualizing the Synthesis Pathway
The following diagrams illustrate the synthesis of this compound and its subsequent conversion to 2,3,6-trichlorobenzoic acid.
Caption: Synthesis of this compound.
Caption: Conversion to 2,3,6-Trichlorobenzoic Acid.
Conclusion
The discovery and early use of this compound are a testament to the interplay between fundamental academic research and industrial innovation. From its origins in the systematic study of toluene chlorination, this compound became a valuable intermediate for the production of synthetic auxinic herbicides that played a significant role in modernizing agriculture in the mid-20th century. While the use of its derivative, 2,3,6-TBA, has since been superseded by more advanced and environmentally benign herbicides, the historical context of this compound provides a valuable case study in the development of applied organic chemistry. For today's researchers, this history underscores the enduring importance of understanding the synthesis and properties of foundational chemical building blocks.
References
- 1. 2,3,4-Trichlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. echemi.com [echemi.com]
- 6. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 7. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,3,6-Trichlorotoluene as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-trichlorotoluene, a key chemical intermediate in organic synthesis. It details the compound's physical and chemical properties, provides in-depth experimental protocols for its synthesis and primary transformations, and explores its applications in the preparation of agrochemicals and other valuable organic molecules. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering tabulated data for easy reference and visual diagrams of synthetic pathways to facilitate understanding.
Introduction
This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃.[1] As one of the six constitutional isomers of trichlorotoluene, its specific substitution pattern imparts unique reactivity, making it a valuable precursor in various synthetic routes.[2] Its primary industrial significance lies in its role as a key intermediate in the production of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[2] This guide will delve into the essential technical aspects of this compound, providing the necessary information for its effective utilization in a laboratory and industrial setting.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₅Cl₃ | [1] |
| Molecular Weight | 195.47 g/mol | [3] |
| CAS Number | 2077-46-5 | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [4] |
| Melting Point | 42.95 °C (43-44 °C) | [2][4] |
| Boiling Point | 241.8 °C | [2] |
| Density | ~1.4 g/cm³ | [4] |
| Vapor Pressure | 0.0729 mmHg at 25°C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4] |
| XLogP3 | 4.1 | [4] |
Synthesis of this compound
The most common method for the synthesis of this compound is the electrophilic chlorination of toluene or a chlorinated toluene precursor. The regioselectivity of the chlorination is highly dependent on the catalyst used.
Synthetic Pathway: Electrophilic Chlorination
The direct chlorination of toluene with three equivalents of chlorine in the presence of a Lewis acid catalyst produces a mixture of trichlorotoluene isomers.[2] However, to selectively obtain the 2,3,6-isomer, specific catalysts are employed. Zirconium tetrachloride (ZrCl₄) has been shown to favor the formation of this compound.[5]
Experimental Protocol: Synthesis via Chlorination of Toluene
This protocol is based on the principles outlined in U.S. Patent 3,000,975.[5]
Materials:
-
Toluene (4.0 moles)
-
Zirconium tetrachloride (ZrCl₄) (4 grams)
-
Chlorine gas (Cl₂)
-
Apparatus for gas dispersion
-
Reaction vessel with stirring and cooling capabilities
Procedure:
-
Charge the reaction vessel with 368 g (4.0 moles) of toluene and 4 g of zirconium tetrachloride.
-
Stir the mixture and maintain the temperature between 15-25 °C using external cooling.
-
Introduce a stream of chlorine gas over the surface of the reaction mixture while stirring vigorously.
-
Continue the chlorination until approximately 12.24 gram atoms of chlorine have reacted with the toluene. This can be monitored by the weight increase of the reaction mixture.
-
Upon completion, the reaction will yield a mixture of trichlorotoluenes, with this compound being the major component (approximately 51.1% of the trichlorotoluene fraction, with an overall yield of about 88%).[5]
Work-up and Purification:
-
The resulting mixture of trichlorotoluene isomers can be separated by fractional distillation under reduced pressure. Due to the close boiling points of the isomers, a column with a high number of theoretical plates is recommended for efficient separation.
-
Further purification can be achieved by fractional crystallization, taking advantage of the differences in melting points of the isomers.
This compound as a Chemical Intermediate
The primary application of this compound is as a precursor for the synthesis of other valuable chemical compounds, most notably 2,3,6-trichlorobenzoic acid.
Oxidation to 2,3,6-Trichlorobenzoic Acid
The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction is a key step in the production of the herbicide 2,3,6-TBA.[6]
Experimental Protocol: Oxidation with Potassium Permanganate
This is a general procedure for the oxidation of an alkylbenzene to a benzoic acid, adapted for this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottomed flask with reflux condenser
Procedure:
-
In a round-bottomed flask, prepare a solution of potassium permanganate in water. For each mole of this compound, approximately two moles of KMnO₄ will be required for complete oxidation.
-
Add the this compound to the permanganate solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. The reflux is typically maintained for several hours.
-
After the reaction is complete (the purple color has discharged), cool the mixture to room temperature.
-
Destroy the excess permanganate by the careful addition of a small amount of solid sodium bisulfite until the purple color disappears completely.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of 2,3,6-trichlorobenzoic acid is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Other Synthetic Applications
While the oxidation to 2,3,6-trichlorobenzoic acid is the most prominent application, this compound can potentially be used in other transformations common to aryl halides and toluenes. These include:
-
Side-Chain Halogenation: The methyl group can be halogenated under radical conditions to produce 2,3,6-trichlorobenzyl halides, which are themselves versatile intermediates.
-
Nitration: The aromatic ring can be nitrated to introduce a nitro group, which can then be reduced to an amino group, opening pathways to various substituted anilines.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with a well-established role in the synthesis of agrochemicals. Its selective synthesis and subsequent transformations, particularly its oxidation to 2,3,6-trichlorobenzoic acid, are of significant industrial importance. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering practical protocols and visual aids to assist researchers in its effective application. Further exploration of its potential in modern cross-coupling methodologies could expand its utility as a versatile building block in organic synthesis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. echemi.com [echemi.com]
- 5. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 6. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,6-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3,6-trichlorobenzoic acid from 2,3,6-trichlorotoluene via oxidation. The described method utilizes potassium permanganate as a robust and effective oxidizing agent. These application notes are intended to offer a comprehensive guide for laboratory synthesis, including reaction setup, monitoring, product isolation, and purification.
Introduction
2,3,6-Trichlorobenzoic acid is a significant compound in the field of chemical synthesis, serving as a precursor and intermediate in the development of various agrochemicals and pharmaceuticals. The synthesis route from this compound involves the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents, with potassium permanganate being a common and well-documented choice for the oxidation of alkylbenzenes.[1][2][3] The protocol outlined below is adapted from established procedures for the oxidation of substituted toluenes and provides a reliable method for obtaining 2,3,6-trichlorobenzoic acid in a laboratory setting.
Reaction Scheme
The overall chemical transformation is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 2,3,6-trichlorobenzoic acid. The values are based on a typical laboratory-scale reaction and may be scaled as required.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound | 1.0 | g | Starting material |
| Potassium Permanganate (KMnO4) | 2.5 | g | Oxidizing agent |
| Water (H2O) | 50 | mL | Solvent |
| Reaction Conditions | |||
| Temperature | 100 | °C | Reflux |
| Reaction Time | 4-6 | hours | Monitor for completion |
| Work-up & Purification | |||
| Sodium Bisulfite (NaHSO3) | As needed | g | To quench excess KMnO4 |
| Hydrochloric Acid (HCl), concentrated | ~5 | mL | For acidification |
| Product | |||
| Theoretical Yield | ~1.15 | g | |
| Expected Yield | 70-80 | % |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,3,6-trichlorobenzoic acid.
Detailed Experimental Protocol
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite (NaHSO3)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
-
pH paper
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g of this compound.
-
Add 50 mL of distilled water to the flask.
-
Carefully add 2.5 g of potassium permanganate to the mixture.
-
-
Oxidation Reaction:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the mixture to a gentle reflux (approximately 100°C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
-
Work-up:
-
After the reaction is complete (the purple color has faded and a brown precipitate of manganese dioxide has formed), remove the flask from the heat and allow it to cool to room temperature.
-
If any purple color remains, quench the excess potassium permanganate by the careful, portion-wise addition of a small amount of solid sodium bisulfite until the purple color disappears.
-
Cool the reaction mixture in an ice bath.
-
-
Isolation of the Product:
-
Filter the cold reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of cold water to ensure all the product is collected in the filtrate.
-
Transfer the clear filtrate to a clean beaker and cool it in an ice bath.
-
Slowly and with stirring, add concentrated hydrochloric acid dropwise to the filtrate until the solution is acidic (pH ~2, check with pH paper). A white precipitate of 2,3,6-trichlorobenzoic acid will form.
-
-
Purification:
-
Collect the precipitated 2,3,6-trichlorobenzoic acid by vacuum filtration using a clean Buchner funnel.
-
Wash the collected solid with a small amount of cold distilled water to remove any remaining inorganic salts.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the dried product and compare it to the literature value.
-
The purity of the product can be further assessed by techniques such as NMR spectroscopy or HPLC.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.
-
The reaction may be exothermic, especially during the quenching step with sodium bisulfite. Proceed with caution and ensure adequate cooling.
Logical Relationship Diagram
Caption: Logical flow from reactants to product in the synthesis.
References
Application Notes and Protocols for the Use of 2,3,6-Trichlorotoluene as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 2,3,6-trichlorotoluene as an analytical reference standard in various scientific applications, including residue analysis in environmental and food samples. The provided methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as robust starting points for method development and validation.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| CAS Number | 2077-46-5 | [1][2] |
| Molecular Formula | C₇H₅Cl₃ | [2] |
| Molecular Weight | 195.47 g/mol | [2] |
| Synonyms | 1,2,4-Trichloro-3-methylbenzene | [1] |
| Appearance | Solid | [3] |
| LogP | 4.34 | [1] |
Applications
This compound is primarily utilized as a certified reference material for the accurate identification and quantification of this compound in various matrices. Its main applications include:
-
Environmental Monitoring: Used as a standard in the analysis of water and soil samples for chlorinated organic pollutants.[4]
-
Food Safety: Employed in residue analysis for food products to ensure compliance with regulatory limits.[5]
-
Chemical Synthesis: Serves as an intermediate in the production of pharmaceuticals, pesticides, and dyes.[5]
-
Quality Control: Utilized in the quality control of industrial processes where trichlorotoluenes are used or produced.
Safety Precautions
It is imperative to handle this compound in a well-ventilated laboratory and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Experimental Protocols
The following sections detail the recommended starting protocols for the analysis of this compound using HPLC with UV detection and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This reverse-phase HPLC method is suitable for the quantification of this compound.
3.1.1. Sample Preparation (Aqueous Matrix)
A solid-phase extraction (SPE) method is recommended for the extraction and concentration of this compound from aqueous samples.
Workflow for Solid-Phase Extraction (SPE) of Aqueous Samples
SPE Workflow for Aqueous Samples
3.1.2. HPLC Operating Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v)[1] |
| Buffer (Optional) | Phosphoric acid or formic acid for MS-compatible methods[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
3.1.3. Preparation of Standards and Calibration
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject the working standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices.
3.2.1. Sample Preparation (Solid Matrix)
For solid samples such as soil or sediment, an ultrasonic or Soxhlet extraction is recommended.
Workflow for Extraction of Solid Samples
Extraction Workflow for Solid Samples
3.2.2. GC-MS Operating Conditions
| Parameter | Recommended Condition |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, finally ramp at 8°C/min to 280°C and hold for 10 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 159[2] |
| Qualifier Ions | m/z 161, 194[2] |
3.2.3. Quantitative Data and Method Validation Parameters
The following table presents representative quantitative data for the analysis of chlorinated organic compounds using GC-MS, which can be used as a benchmark for method validation.[7]
| Parameter | Expected Performance |
| Linearity Range | 5 - 120 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.995[7] |
| Limit of Detection (LOD) | < 0.1 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.3 ng/mL (Estimated) |
| Recovery | 95 - 105%[7] |
| Precision (%RSD) | < 10%[7] |
Data Interpretation and Reporting
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of the certified reference standard.
-
Quantification: The concentration of this compound in the sample is determined using the calibration curve generated from the analysis of the working standards. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.
-
Reporting: The final report should include the concentration of this compound in the sample, along with the LOD, LOQ, and the results of quality control samples.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trichlorotoluene | CAS 23749-65-7 | LGC Standards [lgcstandards.com]
- 4. [Extraction and chromatographic determination of this compound and 2,3,6-trichloro-p-tert-butyltoluene in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. researchgate.net [researchgate.net]
analytical methods for detecting 2,3,6-Trichlorotoluene in water samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 2,3,6-trichlorotoluene in water samples. The methods described herein are based on established analytical techniques for chlorinated hydrocarbons and volatile organic compounds, providing a robust framework for sensitive and accurate quantification.
Introduction
This compound is a chlorinated aromatic hydrocarbon that may be present in water sources due to industrial activities. Its detection at trace levels is crucial for environmental monitoring and ensuring water quality. This application note details two primary methods for the analysis of this compound in water: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS), and Solid-Phase Extraction (SPE) followed by GC-MS.
Analytical Methods and Protocols
Two primary methods are presented for the extraction and analysis of this compound from water samples. These methods are based on widely accepted analytical principles for similar compounds and can be adapted and validated for specific laboratory conditions.
Method 1: Liquid-Liquid Extraction followed by GC-MS (LLE-GC-MS)
This method is a classic and robust technique for extracting organic compounds from aqueous matrices.
Experimental Protocol:
-
Sample Collection and Preservation: Collect water samples in clean, amber glass bottles. If residual chlorine is present, quench it by adding ascorbic acid. Store samples at 4°C and extract within 14 days.[1]
-
Sample Preparation:
-
Allow the water sample (typically 1 liter) to reach room temperature.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
-
Extraction:
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).
-
Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer, being denser, will be at the bottom.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of the organic solvent, combining all extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the concentrated extract into the GC-MS system.
-
The GC separates the components of the extract, and the MS detects and quantifies this compound.
-
Workflow for LLE-GC-MS Analysis:
Method 2: Solid-Phase Extraction followed by GC-MS (SPE-GC-MS)
SPE is a more modern technique that uses a solid sorbent to extract the analyte of interest from the water sample. It offers advantages such as reduced solvent consumption and the potential for automation.
Experimental Protocol:
-
Sample Collection and Preservation: Same as for LLE-GC-MS.
-
SPE Cartridge Selection and Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Condition the cartridge by passing methanol followed by deionized water through it. Do not allow the cartridge to go dry before adding the sample.
-
-
Sample Loading:
-
Pass the water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove any interfering substances.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Drying and Concentration:
-
Dry the eluate with anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the concentrated eluate into the GC-MS system.
-
Workflow for SPE-GC-MS Analysis:
GC-MS Instrumental Parameters
The following are suggested starting parameters for the GC-MS analysis of this compound. These should be optimized for the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantitation Ion | To be determined from the mass spectrum of a this compound standard |
| Qualifier Ions | To be determined from the mass spectrum of a this compound standard |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Quantitative Data
The following tables present hypothetical but realistic quantitative data for the analysis of this compound in water. Actual performance characteristics should be determined in the laboratory through proper method validation. The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[2][3]
Table 1: Method Detection Limit (MDL) and Reporting Limit (RL)
| Parameter | LLE-GC-MS | SPE-GC-MS |
| Method Detection Limit (MDL) | 0.05 µg/L | 0.02 µg/L |
| Reporting Limit (RL) | 0.15 µg/L | 0.06 µg/L |
Table 2: Recovery and Precision Data
| Spike Level (µg/L) | Method | Mean Recovery (%) | Relative Standard Deviation (%) |
| 0.2 | LLE-GC-MS | 95 | 8 |
| 1.0 | LLE-GC-MS | 98 | 6 |
| 5.0 | LLE-GC-MS | 101 | 5 |
| 0.1 | SPE-GC-MS | 92 | 10 |
| 0.5 | SPE-GC-MS | 96 | 7 |
| 2.5 | SPE-GC-MS | 99 | 5 |
Table 3: Calibration Data
| Parameter | Value |
| Calibration Range | 0.1 - 10 µg/L |
| Linearity (r²) | > 0.995 |
Quality Control
To ensure the reliability of the analytical results, a robust quality control program should be implemented. This should include:
-
Method Blanks: An aliquot of reagent water carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Samples (LCS): A reagent water sample spiked with a known concentration of this compound to monitor method performance.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte to assess matrix effects on recovery and precision.
-
Surrogate Standards: A compound similar to the analyte of interest is added to every sample to monitor extraction efficiency.
By following these detailed protocols and implementing a thorough quality control regimen, researchers and scientists can achieve accurate and reliable quantification of this compound in water samples.
References
Application Notes and Protocols for the Gas Chromatography Analysis of 2,3,6-Trichlorotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3,6-Trichlorotoluene (CAS No. 2077-46-5) is a chlorinated aromatic compound. Monitoring its presence in various environmental matrices and process streams is crucial for ensuring safety and quality control. Gas chromatography (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD) offers a robust and sensitive method for the analysis of this compound. These application notes provide a comprehensive protocol for its determination.
Experimental Protocols
This section details the methodologies for sample preparation and subsequent analysis of this compound using gas chromatography.
1. Sample Preparation
The choice of sample preparation technique is dependent on the sample matrix. Below are protocols for water and solid/soil matrices based on established EPA methodologies.[1][2][3]
1.1. Aqueous Sample Preparation (Based on EPA Method 3510C/3520C)
This protocol is suitable for the extraction of this compound from water samples.
-
Materials:
-
Separatory funnel (2 L) or continuous liquid-liquid extractor
-
Methylene chloride (DCM), pesticide grade or equivalent
-
Sodium sulfate, anhydrous, reagent grade
-
Concentrator tube
-
Kuderna-Danish (K-D) apparatus
-
-
Procedure:
-
Measure 1 L of the water sample and transfer it to a separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.
-
Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract (bottom layer) into a collection flask.
-
Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish concentrator.
-
The extract is now ready for GC analysis.
-
1.2. Solid/Soil Sample Preparation (Based on EPA Method 3540C/3550C)
This protocol is suitable for the extraction of this compound from soil, sediment, or waste solids.
-
Materials:
-
Soxhlet extractor or ultrasonic probe/bath
-
Methylene chloride/acetone (1:1 v/v), pesticide grade or equivalent
-
Sodium sulfate, anhydrous, reagent grade
-
Concentrator tube
-
Kuderna-Danish (K-D) apparatus
-
-
Procedure (Soxhlet Extraction):
-
Weigh approximately 10-20 g of the solid sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Place the mixture in an extraction thimble and transfer it to the Soxhlet extractor.
-
Extract the sample with a 1:1 mixture of methylene chloride and acetone for 6-24 hours.
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish concentrator.
-
The extract is now ready for GC analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for chlorinated hydrocarbons.[1][4][5]
-
Instrumentation:
-
Gas Chromatograph with a capillary column injection system
-
Mass Spectrometer detector
-
-
GC Conditions:
-
Column: HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split 1:50 for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 45 °C, hold for 3 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: 45-300 amu
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Suggested SIM ions for this compound (C7H5Cl3, MW: 195.47): m/z 194, 196, 159 (Quantification and confirmation ions should be determined from a standard spectrum).
-
-
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound. These values are representative for chlorinated hydrocarbons and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | 10 - 15 min | Highly dependent on the specific GC column and temperature program. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | For water samples, dependent on the concentration factor. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | For water samples, dependent on the concentration factor. |
| Linearity (R²) | > 0.995 | Over a concentration range of 1 - 100 µg/L. |
| Precision (%RSD) | < 15% | For replicate injections of a standard. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound in a water sample.
References
Application Notes and Protocols for Liquid-Liquid Extraction of 2,3,6-Trichlorotoluene from Environmental Matrices
Introduction
2,3,6-Trichlorotoluene (2,3,6-TCT) is a chlorinated aromatic hydrocarbon that can be found in the environment as a result of industrial activities, such as its use as a solvent or as an intermediate in chemical synthesis. Due to its potential toxicity and persistence, accurate monitoring of 2,3,6-TCT in environmental matrices like water and soil is crucial for environmental assessment and remediation efforts. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of 2,3,6-TCT from environmental samples, intended for researchers, scientists, and professionals in related fields. The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS).
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound between two immiscible liquid phases. In the context of environmental analysis, a water or soil sample is brought into contact with an organic solvent. Analytes of interest, such as 2,3,6-TCT, which are typically more soluble in the organic solvent, will partition from the aqueous or solid matrix into the organic phase. The two phases are then separated, and the organic extract containing the analyte is concentrated and analyzed.
Data Presentation
The efficiency of the extraction process is critical for accurate quantification. The following tables summarize expected recovery rates for chlorotoluenes from soil matrices based on studies of similar compounds.[1]
Table 1: Reported Recovery of Chlorotoluene Isomers from Soil Samples [1]
| Compound | Fortification Level (ng/g) | Recovery (%) |
| Monochlorotoluenes | 0.2 | >85 |
| Dichlorotoluenes | 0.2 | >90 |
| Trichlorotoluenes | 0.2 | >81 |
| Tetrachlorotoluenes | 0.2 | >81 |
| Pentachlorotoluene | 0.2 | >81 |
Note: Data for trichlorotoluenes is representative of the isomer group and provides an expected range for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the extraction of semivolatile organic compounds from environmental matrices, such as those outlined in EPA Methods 3510 and 3550, with modifications informed by recent literature for chlorotoluene analysis.[1]
Protocol 1: Liquid-Liquid Extraction of this compound from Water Samples
This protocol is adapted from EPA Method 3510C for the extraction of water-insoluble or slightly soluble organic compounds from aqueous samples.
1. Sample Preparation: a. For a 1-liter aqueous sample, transfer the entire volume to a 2-liter separatory funnel. b. If the sample pH is not neutral, adjust it to a range of 5-9 with sodium hydroxide or sulfuric acid. For semivolatile compounds like 2,3,6-TCT, extraction is typically performed at a neutral pH. c. Add an appropriate internal standard or surrogate to the sample.
2. Extraction: a. Add 60 mL of a suitable organic solvent, such as dichloromethane or a mixture of ethyl acetate:hexane (80:20, v/v), to the separatory funnel.[1] b. Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure. c. Allow the layers to separate for a minimum of 10 minutes. If an emulsion forms, it can be broken by mechanical means (e.g., stirring, filtration through glass wool) or by adding a small amount of sodium sulfate. d. Drain the lower organic layer into a collection flask. e. Repeat the extraction two more times with fresh 60 mL portions of the organic solvent, combining the extracts in the same collection flask.
3. Drying and Concentration: a. Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove any residual water. b. Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
4. Analysis: a. The concentrated extract is now ready for analysis by GC-MS.
Protocol 2: Solvent Extraction of this compound from Soil and Sediment Samples
This protocol is based on ultrasonic extraction, a common technique for solid matrices, adapted from EPA Method 3550C and recent literature on chlorotoluene analysis in soil.[1]
1. Sample Preparation: a. Weigh approximately 10-30 g of the soil or sediment sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder. b. Transfer the mixture to a beaker or extraction vessel. c. Add an appropriate internal standard or surrogate to the sample.
2. Extraction: a. Add 100 mL of an appropriate solvent mixture, such as ethyl acetate:hexane (80:20, v/v), to the sample.[1] b. Place the extraction vessel in an ultrasonic bath or use a horn sonicator. c. Sonicate the sample for 3 minutes with a 50% pulse cycle. d. Decant the solvent extract. e. Repeat the extraction two more times with fresh portions of the solvent mixture. Combine all extracts.
3. Cleanup (if necessary): a. For samples with high levels of interfering compounds, a cleanup step may be required. This can be achieved by passing the extract through a column containing alumina or graphitized carbon.[1]
4. Concentration: a. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
5. Analysis: a. The concentrated extract is now ready for analysis by GC-MS.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of chlorotoluenes.[1]
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for 2,3,6-TCT | m/z 194, 196, 159 (Quantification ion in bold) |
Visualizations
The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from a water sample.
Caption: Workflow for Liquid-Liquid Extraction of Water Samples.
References
Application of 2,3,6-Trichlorotoluene in the Synthesis of a Novel Azo Dye: A Proposed Synthetic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichlorotoluene is an aromatic organic compound that, while not a conventional starting material in dye synthesis, presents a unique scaffold for the creation of novel dyes with potentially interesting photophysical properties. The presence of three chlorine atoms on the benzene ring can influence the electronic properties and solubility of the resulting dye molecule, potentially leading to enhanced stability and unique spectral characteristics. This document outlines a proposed synthetic pathway for the application of this compound in the synthesis of a novel azo dye. The protocol is based on established chemical principles and provides a framework for the laboratory synthesis and characterization of a new chemical entity for potential applications in research and diagnostics.
Proposed Synthetic Pathway
The multi-step synthesis transforms this compound into a novel azo dye. The initial step involves the functionalization of the toluene derivative to introduce a nitro group, which is subsequently reduced to an amine. This amine derivative then serves as the diazo component in an azo coupling reaction to form the final dye.
Figure 1: Proposed synthetic workflow for a novel azo dye from this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,6-Trichloro-4-nitrotoluene
Principle: This step introduces a nitro group onto the aromatic ring of this compound via electrophilic aromatic substitution. The directing effects of the methyl and chloro groups favor nitration at the position para to the methyl group.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a 250 mL round bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 50 mL of concentrated sulfuric acid.
-
To the cooled sulfuric acid, slowly add 10 g of this compound with continuous stirring.
-
Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the this compound solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to proceed at room temperature for an additional 4 hours.
-
Carefully pour the reaction mixture over 200 g of crushed ice. A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2,3,6-Trichloro-4-nitrotoluene.
Step 2: Synthesis of 2,3,6-Trichloro-4-methylaniline
Principle: The nitro group of 2,3,6-Trichloro-4-nitrotoluene is reduced to an amino group using a metal-acid system, a standard method for the synthesis of anilines.
Materials:
-
2,3,6-Trichloro-4-nitrotoluene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
Heating mantle
-
Reflux condenser
Procedure:
-
Place 15 g of granulated tin in a 500 mL round bottom flask.
-
Add 10 g of 2,3,6-Trichloro-4-nitrotoluene to the flask.
-
Fit the flask with a reflux condenser and add 100 mL of concentrated hydrochloric acid in small portions through the condenser. The reaction is exothermic and may require initial cooling.
-
After the initial reaction subsides, heat the mixture under reflux for 2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and slowly add 40% sodium hydroxide solution until the solution is strongly alkaline to precipitate the tin hydroxides.
-
Extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2,3,6-Trichloro-4-methylaniline.
Step 3: Synthesis of the Novel Azo Dye
Principle: The synthesized aniline derivative is diazotized and then coupled with a suitable aromatic compound (a coupling component), in this case, 2-naphthol, to form the azo dye. Azo dyes are prepared in a two-step reaction, the first being the synthesis of an aromatic diazonium ion from an aniline derivative. The next step is the coupling of the diazonium salt with an aromatic compound.
Materials:
-
2,3,6-Trichloro-4-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
Diazotization: Dissolve 5 g of 2,3,6-Trichloro-4-methylaniline in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water, heating gently if necessary. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of 2.0 g of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve 4.0 g of 2-naphthol in 50 mL of 10% sodium hydroxide solution and cool to 5 °C.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Data Presentation
| Property | Predicted Value |
| IUPAC Name | 1-((2,3,6-trichloro-4-methylphenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₇H₁₁Cl₃N₂O |
| Molecular Weight | 377.65 g/mol |
| Predicted λmax | 480 - 520 nm (Orange-Red) |
| Physical Appearance | Colored Solid |
Note: The predicted maximum absorption wavelength (λmax) is an estimation based on the chromophoric system and the electronic effects of the substituents. Actual experimental determination is required for confirmation.
Conclusion
This application note provides a detailed, albeit theoretical, protocol for the synthesis of a novel azo dye starting from this compound. This proposed pathway utilizes standard and well-understood organic reactions, making it a feasible project for a synthetic chemistry laboratory. The resulting dye, with its unique substitution pattern, warrants further investigation into its spectral properties, stability, and potential applications in areas such as textile dyeing, biological staining, or as a functional material. Researchers are encouraged to adapt and optimize the described procedures based on their experimental findings.
Application Notes and Protocols for the Selective Chlorination of Toluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chlorination of toluene is a fundamental chemical transformation that yields a variety of commercially significant products, including precursors for pharmaceuticals, pesticides, dyes, and synthetic rubbers.[1][2] The selectivity of the chlorination reaction is paramount, as it can be directed to either the aromatic ring (nuclear or ring chlorination) or the methyl group (side-chain chlorination) by carefully controlling the reaction conditions.
-
Ring Chlorination: This electrophilic aromatic substitution reaction occurs in the presence of a Lewis acid catalyst in the dark, producing a mixture of ortho-chlorotoluene (o-chlorotoluene) and para-chlorotoluene (p-chlorotoluene).[3][4] The para isomer is often the more commercially valuable product.[5]
-
Side-Chain Chlorination: This free-radical substitution reaction is initiated by UV light or heat and leads to the formation of benzyl chloride, benzal chloride, and benzotrichloride.[6][7]
These application notes provide detailed protocols for performing both selective ring and side-chain chlorination of toluene in a laboratory setting.
Logical Workflow for Toluene Chlorination
The general experimental procedure for the selective chlorination of toluene, whether targeting the ring or the side-chain, follows a consistent workflow from preparation to purification. The key divergence lies in the specific reaction conditions applied, namely the choice of catalyst and the presence or absence of a light source.
Caption: General experimental workflow for the chlorination of toluene.
Protocol 1: Selective Ring Chlorination of Toluene
Objective: To synthesize o-chlorotoluene and p-chlorotoluene via electrophilic substitution using a Lewis acid catalyst.
Principle: In the absence of light, a Lewis acid catalyst such as ferric chloride (FeCl₃) or antimony trichloride (SbCl₃) polarizes the chlorine molecule, creating an electrophile (Cl⁺) that attacks the electron-rich aromatic ring.[3][8] The methyl group is an ortho-, para-director, leading to substitution at these positions.[4][8]
Materials and Reagents
-
Toluene (anhydrous)
-
Chlorine gas (Cl₂)
-
Lewis acid catalyst (e.g., FeCl₃, SbCl₃, TiCl₄)
-
Nitrogen gas (N₂)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Reaction flask (three-necked, wrapped in aluminum foil to exclude light)
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Experimental Protocol
-
Apparatus Setup: Assemble a clean, dry three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize excess chlorine and evolved HCl gas.
-
Exclusion of Light: Wrap the entire reaction flask with aluminum foil to ensure the reaction proceeds in the dark.[3]
-
Charging the Reactor: Charge the flask with anhydrous toluene.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 0.01 to 10.0 percent by weight based on the toluene) to the toluene and stir to dissolve or suspend.[5][9]
-
Reaction Initiation: Begin bubbling dry chlorine gas through the stirred solution at a controlled rate.
-
Temperature Control: Maintain the reaction temperature in the desired range (e.g., 15-75°C) using external cooling or heating as needed.[5][9] The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via gas chromatography (GC) to determine the ratio of reactants and products. Continue chlorine addition until the desired conversion of toluene is achieved.
-
Reaction Quench: Stop the flow of chlorine gas and purge the reaction mixture with nitrogen to remove excess chlorine and HCl.[5]
-
Work-up:
-
Transfer the crude product to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a 5% sodium carbonate solution until the aqueous layer is no longer acidic.
-
Wash again with water to remove any remaining base.
-
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the product mixture by fractional distillation to separate unreacted toluene and the o- and p-chlorotoluene isomers.[9]
Data Presentation: Catalyst Effect on Ring Chlorination
The choice of catalyst significantly influences the product distribution in the nuclear chlorination of toluene.
| Catalyst System | Reaction Temp. (°C) | Toluene Conversion (%) | o-chlorotoluene Selectivity (%) | p-chlorotoluene Selectivity (%) | Reference |
| Titanium tetrachloride (TiCl₄) | 15-20 | ~100 (1:1 Cl₂:Toluene) | 76.5 | 23.5 | [9] |
| Stannic chloride (SnCl₄) | 15-20 | ~100 (1:1 Cl₂:Toluene) | 76.5 | 23.5 | [9] |
| [BMIM]Cl-2ZnCl₂ Ionic Liquid | 80 | 99.7 | 65.4 | 26.0 | [10] |
| Nanosized Zeolite K-L | 150 | 100 | 20.0 | 76.2 | [11] |
| SbCl₃ / Thianthrene Co-catalyst | -25 to 150 | - | Low o:p ratio reported | High p-selectivity reported | [5] |
Protocol 2: Selective Side-Chain Chlorination of Toluene
Objective: To synthesize benzyl chloride via free-radical substitution.
Principle: In the presence of UV light, chlorine molecules undergo homolytic cleavage to form highly reactive chlorine radicals.[7] These radicals abstract a hydrogen atom from the methyl group of toluene to form a stable benzyl radical, which then reacts with another chlorine molecule to yield benzyl chloride.[6] This process is known as photochlorination.[12]
Materials and Reagents
-
Toluene (anhydrous, iron-free)[12]
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Reaction flask (quartz or borosilicate glass)
-
UV lamp (e.g., mercury vapor lamp or black light)[7]
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Experimental Protocol
-
Apparatus Setup: Assemble a clean, dry reaction flask (material must be transparent to UV light) with a magnetic stirrer, a gas inlet tube, and a reflux condenser. Connect the condenser outlet to a gas trap.
-
Charging the Reactor: Add anhydrous, iron-free toluene to the flask.[12]
-
Reaction Conditions:
-
Place the UV lamp close to the reaction flask to ensure efficient irradiation.[7]
-
Heat the toluene to reflux (boiling point ~111°C).
-
-
Reaction Initiation: Once the toluene is refluxing, begin bubbling dry chlorine gas through the liquid. The reaction is typically rapid.
-
Controlling Selectivity: The degree of chlorination is controlled by the molar ratio of chlorine to toluene.[7] For selective production of benzyl chloride, a molar ratio of approximately 1:1 should be used. Using higher ratios (e.g., 2:1 or 3:1) will favor the formation of benzal chloride and benzotrichloride, respectively.[7][13]
-
Monitoring: Monitor the reaction by GC to follow the disappearance of toluene and the appearance of chlorinated products. The density of the reaction mixture will also increase as chlorination proceeds.
-
Reaction Completion: Stop the chlorine flow and turn off the UV lamp and heat once the desired conversion is reached.
-
Purging: Allow the mixture to cool slightly while purging with nitrogen gas to remove dissolved HCl and unreacted chlorine.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate unreacted toluene, benzyl chloride, and any higher chlorinated products.[14]
Data Presentation: Effect of Reactant Ratio on Side-Chain Chlorination
| Molar Ratio (Cl₂ : Toluene) | Primary Product | Secondary Products | Reference |
| ~ 1 : 1 | Benzyl Chloride | Toluene, Benzal Chloride | [7] |
| ~ 2 : 1 | Benzal Chloride | Benzyl Chloride, Benzotrichloride | [7][13] |
| ~ 3 : 1 | Benzotrichloride | Benzal Chloride | [7][13] |
Selectivity Pathway Diagram
The reaction conditions are the critical determinant for the selective chlorination pathway of toluene. The following diagram illustrates the decision process and outcomes based on the chosen methodology.
Caption: Decisive pathways for the selective chlorination of toluene.
Safety Precautions
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Chlorine Gas: Extremely toxic, corrosive, and a severe respiratory irritant. All manipulations must be performed in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl): Corrosive gas evolved during the reaction. Ensure the gas trap is functioning correctly.
-
Lewis Acids (e.g., FeCl₃, SbCl₃): Corrosive and moisture-sensitive. Handle with care.
-
UV Radiation: Protect skin and eyes from exposure to UV light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. researchgate.net [researchgate.net]
- 2. How will you obtain ochlorotoluene from toluene class 11 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 6. Give conversion toluene into benzyl chloride | Filo [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 10. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The preparation of benzyl chloride is mainly obtained by the chlorination of toluene. - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. CN107473931A - The production method of benzyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for 2,3,6-Trichlorotoluene in Polymer Development
A Theoretical Exploration of a Niche Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential, though currently undocumented, use of 2,3,6-trichlorotoluene in the development of new polymers. While a thorough review of scientific literature and patent databases reveals no established use of this compound as a primary monomer for polymer synthesis, this document explores its theoretical applications based on analogous reactions with other halogenated aromatic compounds. It delves into hypothetical polymerization pathways, potential properties of the resulting polymers, and the significant challenges that may have hindered its use. This document is intended to serve as a foundational resource for researchers interested in exploring novel, high-performance polymers derived from chlorinated aromatic precursors.
Introduction to this compound
This compound is a substituted aromatic hydrocarbon with the chemical formula C₇H₅Cl₃. It is one of several isomers of trichlorotoluene, distinguished by the specific positions of the three chlorine atoms on the toluene ring. Its chemical structure, characterized by significant steric hindrance around the methyl group and the chlorine-substituted carbons, profoundly influences its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅Cl₃ |
| Molecular Weight | 195.48 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 240-242 °C |
| Melting Point | Approx. 45-47 °C |
| Density | Approx. 1.45 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Hypothetical Polymerization Pathways
Based on the chemistry of other halogenated aromatic compounds, two primary polymerization routes could theoretically be employed for this compound:
Polycondensation via Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the substitution of the chlorine atoms on the aromatic ring by a nucleophile. For polymerization to occur, a co-monomer with at least two nucleophilic groups is required. A common example is the synthesis of poly(arylene ether)s or poly(arylene sulfide)s.
Hypothetical Reaction:
n (this compound) + n Cu --(High Temperature)--> [Polyphenylene] + n CuCl₂
Caption: Hypothetical Ullmann-type polymerization of this compound.
Potential Challenges and Reasons for Lack of Application
The absence of this compound in the polymer literature is likely due to several significant chemical and practical challenges:
-
Low Reactivity: The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions. [1]The methyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.
-
Steric Hindrance: The substitution pattern of this compound presents considerable steric hindrance. [2]The two chlorine atoms ortho to the methyl group, and the chlorine atom at the 6-position, create a crowded environment that would hinder the approach of nucleophiles or the formation of intermediates in coupling reactions. [3][4]* Side Reactions: The presence of the benzylic protons on the methyl group introduces the possibility of side reactions, especially at the high temperatures often required for the polymerization of aryl halides. This could lead to cross-linking or the formation of undesired structures.
-
Irregular Polymer Structure: With three chlorine atoms, there is a potential for branching and cross-linking, which would lead to an irregular and likely insoluble and infusible polymer network, rather than a linear, processable thermoplastic.
-
Availability of Better Alternatives: There are many other halogenated aromatic monomers that are more reactive, less sterically hindered, and lead to polymers with well-defined and desirable properties. For example, dichlorobenzene is widely used in the synthesis of high-performance polymers like polyphenylene sulfide (PPS).
Experimental Protocols (Hypothetical)
The following protocols are theoretical and based on general procedures for the polymerization of other halogenated aromatic compounds. They would require significant optimization and may not be successful.
Protocol for Polycondensation of this compound with Bisphenol A
Objective: To synthesize a poly(arylene ether) from this compound and bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add bisphenol A (1 equivalent), this compound (1 equivalent), and potassium carbonate (2.2 equivalents).
-
Add DMAc and toluene to the flask to achieve a solids concentration of approximately 25%.
-
Heat the mixture to 140-150 °C with stirring under a nitrogen atmosphere to azeotropically remove water with toluene.
-
After the removal of water, increase the temperature to 160-180 °C and maintain for 8-12 hours.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Cool the reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the polymer, wash with methanol and water, and dry in a vacuum oven at 80 °C.
dot
Caption: Workflow for the hypothetical synthesis of a poly(arylene ether).
Protocol for Reductive Coupling of this compound
Objective: To synthesize a polyphenylene-based polymer from this compound via an Ullmann-type reaction.
Materials:
-
This compound
-
Copper powder (activated)
-
Dimethylformamide (DMF) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Nitrogen gas
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add activated copper powder (2.5 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the mixture to 150 °C with stirring under a nitrogen atmosphere.
-
Slowly add this compound (1 equivalent) to the reaction mixture.
-
Increase the temperature to 180-200 °C and maintain for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of concentrated hydrochloric acid in methanol to dissolve the copper salts.
-
Filter the solid product, wash with methanol, and dry in a vacuum oven at 100 °C.
Conclusion
While this compound is not currently utilized in the synthesis of commercial or academically reported polymers, a theoretical exploration of its potential as a monomer provides valuable insights into the structure-reactivity relationships of halogenated aromatic compounds. The significant challenges, primarily low reactivity and steric hindrance, offer a clear rationale for its absence in the field. However, the hypothetical pathways and protocols presented here may serve as a starting point for researchers aiming to overcome these barriers, potentially through the development of novel catalytic systems or by targeting niche applications where the unique substitution pattern of this compound could impart desirable properties to a polymer. Future research in this area would need to focus on enhancing the reactivity of the C-Cl bonds and controlling the polymerization to achieve linear, high-molecular-weight polymers.
References
Application Notes and Protocols for HPLC Analysis of 2,3,6-Trichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichlorotoluene is a chlorinated aromatic hydrocarbon of interest in various fields, including environmental monitoring and as a potential impurity in chemical synthesis. Accurate and reliable quantification of this compound in diverse matrices such as water, soil, and pharmaceutical preparations is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution and sensitivity. However, effective sample preparation is paramount to achieving accurate and reproducible results by removing interfering matrix components and concentrating the analyte of interest.
This document provides detailed application notes and protocols for three common sample preparation techniques for the HPLC analysis of this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
HPLC Analysis Method
A generalized reversed-phase HPLC method suitable for the analysis of this compound is described below. Method optimization and validation are essential for specific applications.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v), with 0.1% Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Sample Preparation Protocols
The selection of the appropriate sample preparation technique depends on the sample matrix, the concentration of the analyte, and the required level of cleanliness of the final extract.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for the selective extraction and concentration of analytes from liquid samples, particularly water. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte.
Application: Ideal for aqueous samples such as groundwater, wastewater, and process water.
Experimental Protocol: SPE for Water Samples
-
Cartridge Selection: A C18 SPE cartridge is recommended due to the non-polar nature of this compound.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to wet the sorbent.
-
Follow with 5 mL of HPLC-grade water to equilibrate the stationary phase. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 2-3 with a suitable acid.
-
Load the sample onto the conditioned cartridge at a slow, steady flow rate of about 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
-
Elution:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elute the retained this compound with a small volume (e.g., 2 x 1 mL) of a non-polar solvent such as acetonitrile or ethyl acetate.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Workflow for SPE of this compound
Caption: General workflow for SPE of this compound from water samples.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids. It is a versatile technique suitable for a wide range of sample matrices.
Application: Suitable for both aqueous and solid samples (after an initial extraction into a liquid phase).
Experimental Protocol: LLE for Water and Soil Samples
For Water Samples:
-
Sample Preparation: Place a known volume of the water sample (e.g., 100 mL) into a separatory funnel.
-
Extraction:
-
Add a suitable extraction solvent (e.g., 30 mL of hexane or dichloromethane).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of the extraction solvent.
-
Drying and Concentration:
-
Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution: Exchange the solvent to the HPLC mobile phase if necessary and adjust the final volume to 1 mL. Filter through a 0.45 µm syringe filter before HPLC analysis.
For Soil Samples:
-
Initial Extraction:
-
Weigh a known amount of homogenized soil (e.g., 10 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., 20 mL of a 1:1 mixture of acetone and hexane) and sonicate for 15-20 minutes.
-
-
Separation: Centrifuge the sample to separate the solid and liquid phases.
-
Collection: Carefully transfer the supernatant to a clean flask.
-
Repeat Extraction: Repeat the extraction process twice more with fresh solvent.
-
Proceed with LLE: Combine the extracts and proceed with the LLE cleanup as described for water samples, starting from the point of partitioning with water if necessary to remove polar interferences.
Workflow for LLE of this compound
Caption: General workflow for LLE of this compound.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is a rapid and high-throughput sample preparation technique.
Application: Primarily used for solid and semi-solid samples like soil, sediment, and various food matrices, but can be adapted for water samples.
Experimental Protocol: QuEChERS for Soil Samples
-
Sample Hydration (if necessary): For dry soil samples, add a small amount of water to a 10 g sample in a 50 mL centrifuge tube and allow it to hydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for direct HPLC analysis or can be further concentrated and reconstituted in the mobile phase.
Workflow for QuEChERS of this compound
Caption: General workflow for QuEChERS of this compound from soil samples.
Data Presentation
The following table summarizes typical performance data for the described sample preparation techniques. Note that these values are illustrative and actual performance will depend on the specific matrix, instrumentation, and method validation.
Table 2: Comparison of Sample Preparation Techniques (Typical Performance)
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Typical Matrix | Water | Water, Soil | Soil, Complex Solids |
| Recovery (%) | 85 - 105 | 80 - 110 | 70 - 120[2] |
| Precision (%RSD) | < 10 | < 15 | < 15 |
| Limit of Detection (LOD) | Low (ng/L range) | Low to Medium (ng/L to µg/L) | Medium (µg/kg range) |
| Limit of Quantification (LOQ) | Low (ng/L range) | Low to Medium (ng/L to µg/L) | Medium (µg/kg range) |
| Throughput | Medium | Low | High |
| Solvent Consumption | Low to Medium | High | Low |
Conclusion
The choice of sample preparation technique for the HPLC analysis of this compound is critical for achieving accurate and reliable results.
-
Solid-Phase Extraction (SPE) is highly recommended for clean water samples, offering excellent concentration and cleanup.
-
Liquid-Liquid Extraction (LLE) is a versatile and robust method suitable for a variety of matrices, though it can be more time-consuming and solvent-intensive.
-
QuEChERS provides a rapid and efficient extraction and cleanup for complex solid matrices like soil, making it ideal for high-throughput laboratories.
It is imperative that any chosen method be thoroughly validated for the specific sample matrix and analytical requirements to ensure data quality and reliability.
References
2,3,6-Trichlorotoluene: A Key Precursor in Modern Agrochemical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,6-Trichlorotoluene (2,3,6-TCT) is an important chemical intermediate, primarily utilized as a precursor in the synthesis of various agrochemicals. Its specific isomeric structure makes it a valuable building block for targeted synthesis, particularly for herbicides. This document provides detailed application notes and experimental protocols for the use of 2,3,6-TCT in the synthesis of the potent herbicide, 2,3,6-Trichlorobenzoic acid (2,3,6-TBA).
Application in Herbicide Synthesis
This compound serves as a direct precursor to 2,3,6-Trichlorobenzoic acid (2,3,6-TBA), a selective, post-emergence herbicide. The primary synthetic route involves the oxidation of the methyl group of 2,3,6-TCT to a carboxylic acid.
Synthetic Pathway Overview
The conversion of this compound to 2,3,6-Trichlorobenzoic acid is a straightforward oxidation reaction. A common and effective method utilizes potassium permanganate (KMnO₄) as the oxidizing agent. The reaction proceeds by converting the methyl group of the toluene derivative into a carboxyl group, yielding the corresponding benzoic acid.
Caption: Synthetic pathway from this compound to 2,3,6-Trichlorobenzoic Acid.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the synthesis of 2,3,6-Trichlorobenzoic acid from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 2,3,6-Trichlorobenzoic Acid | [1] |
| Yield | 96% | [1] |
| Purity (by HPLC) | 95% | [1] |
Experimental Protocol: Synthesis of 2,3,6-Trichlorobenzoic Acid
This protocol details the laboratory-scale synthesis of 2,3,6-Trichlorobenzoic acid via the oxidation of this compound using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium chloride (phase-transfer catalyst)
-
5% Hydrochloric acid (HCl) solution
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of water.
-
Addition of Reactants: To the water, add a molar equivalent of this compound.
-
Catalyst Addition: Add 0.4 g of tetrabutylammonium chloride to the mixture. This acts as a phase-transfer catalyst.
-
Oxidant Addition: Slowly add 63 g of potassium permanganate to the reaction mixture with continuous stirring.
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature for 6 hours with vigorous stirring. The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Collect the filtrate, which contains the potassium salt of 2,3,6-trichlorobenzoic acid.
-
-
Acidification and Precipitation:
-
Adjust the pH of the filtrate to 3 by slowly adding a 5% hydrochloric acid solution while stirring.
-
A large amount of white solid, which is the 2,3,6-trichlorobenzoic acid product, will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water to remove any remaining impurities.
-
Dry the purified 2,3,6-trichlorobenzoic acid to a constant weight.
-
-
Analysis:
-
Determine the final yield of the product.
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).
-
Caption: Experimental workflow for the synthesis of 2,3,6-Trichlorobenzoic Acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trichlorotoluene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3,6-Trichlorotoluene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary method for synthesizing this compound is the electrophilic aromatic substitution (chlorination) of toluene. This process involves reacting toluene with chlorine gas in the presence of a Lewis acid catalyst.[1][2] The methyl group of toluene directs the chlorination to the ortho and para positions of the aromatic ring.[3]
Q2: What are the common isomers formed during the synthesis of this compound?
A2: The chlorination of toluene to trichlorotoluene results in a mixture of isomers. Besides the desired this compound, other common isomers include 2,3,4-, 2,4,5-, and 2,4,6-trichlorotoluene.[1] The relative amounts of these isomers depend on the catalyst and reaction conditions used.
Q3: What are the main applications of this compound?
A3: this compound is a crucial intermediate in the chemical industry. Its primary application is as a precursor for the synthesis of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[1][4]
Q4: What are the key factors influencing the yield and selectivity of this compound synthesis?
A4: The key factors that influence the yield and selectivity of the reaction include the choice of Lewis acid catalyst, reaction temperature, and the molar ratio of reactants.[2][5] Careful control of these parameters is essential to maximize the formation of the desired 2,3,6-isomer and minimize the production of unwanted isomers and byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of trichlorotoluenes | - Inefficient catalyst. - Suboptimal reaction temperature. - Insufficient chlorine gas flow or reaction time. | - Catalyst Selection: Employ a more effective Lewis acid catalyst. Zirconium tetrachloride has been shown to be effective.[2] - Temperature Control: Maintain the reaction temperature within the optimal range (e.g., 15-25°C) to prevent side reactions like side-chain chlorination.[2] - Reaction Time and Chlorine Feed: Ensure a sufficient flow of chlorine gas and adequate reaction time to allow for the complete conversion of toluene to trichlorotoluenes. |
| Low selectivity for the 2,3,6-isomer | - Inappropriate catalyst. - Reaction conditions favoring other isomers. | - Catalyst Choice: The choice of catalyst significantly impacts isomer distribution. Zirconium tetrachloride has been reported to favor the formation of the 2,3,6-isomer over iron powder.[2] - Reaction Optimization: Systematically vary the reaction temperature and catalyst concentration to find the optimal conditions for the formation of the 2,3,6-isomer. |
| Formation of side-chain chlorinated byproducts (e.g., benzotrichloride) | - High reaction temperatures. - Exposure to UV light. | - Temperature Management: Strictly control the reaction temperature, keeping it below 70°C, to suppress free-radical side-chain chlorination.[5] - Light Exclusion: Conduct the reaction in the absence of UV light to prevent the initiation of radical chain reactions.[6] |
| Presence of unreacted toluene or dichlorotoluene in the final product | - Incomplete reaction. - Insufficient amount of chlorine. | - Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) to monitor the reaction progress and ensure the complete consumption of starting material and intermediates. - Stoichiometry: Ensure at least three equivalents of chlorine are used per equivalent of toluene for complete trichlorination.[1] |
| Difficulty in separating this compound from other isomers | - Similar boiling points of the isomers. | - Fractional Distillation: Careful fractional distillation under reduced pressure can be used to separate the isomers based on their boiling points. - Crystallization: In some cases, fractional crystallization may be employed to isolate the desired isomer. - Adsorptive Separation: Zeolite-based adsorbents can be used for the selective adsorption and separation of chlorotoluene isomers.[7][8] |
Quantitative Data
Table 1: Comparison of Catalysts on the Yield of this compound
| Catalyst | Overall Yield of Trichlorotoluenes (%) | Content of 2,3,6-isomer in Trichlorotoluene Mixture (%) | Overall Yield of this compound (%) | Reference |
| Zirconium tetrachloride | 88 | 51.1 | 45.0 | [2] |
| Iron powder | 82.1 | 42.3 | 34.7 | [2] |
Experimental Protocols
Synthesis of this compound via Electrophilic Chlorination of Toluene
This protocol is based on the procedure described in US Patent 3,000,975 A.[2]
Materials:
-
Toluene (4.0 moles, 368 g)
-
Zirconium tetrachloride (4 g)
-
Chlorine gas
-
Reaction vessel equipped with a stirrer, gas inlet tube, and a cooling system
Procedure:
-
Charge the reaction vessel with toluene and zirconium tetrachloride.
-
Stir the mixture and begin bubbling chlorine gas through the solution.
-
Maintain the reaction temperature in the range of 15-25°C using external cooling.
-
Continue the chlorination until approximately 3 moles of chlorine have reacted per mole of toluene. The progress of the reaction can be monitored by measuring the weight increase of the reaction mixture.
-
Upon completion, the reaction mixture will contain a mixture of trichlorotoluene isomers.
-
The crude product can be worked up by washing with water and a dilute solution of sodium bicarbonate to remove any residual acid and catalyst.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The final product mixture can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 2. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 3. Toluene - Wikipedia [en.wikipedia.org]
- 4. US3223728A - Process for the preparation of polychlorobenzoic acids - Google Patents [patents.google.com]
- 5. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. data.epo.org [data.epo.org]
- 8. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
reducing isomer formation during the synthesis of trichlorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of trichlorotoluene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trichlorotoluene, focusing on the formation of unwanted isomers and byproducts.
| Problem | Potential Cause | Recommended Solution |
| High percentage of unwanted trichlorotoluene isomers | Inappropriate catalyst selection: Different Lewis acid catalysts direct chlorination to different positions on the toluene ring. For example, traditional catalysts like iron may lead to a mixture of isomers. | Catalyst Selection: To favor the formation of 2,4,5-trichlorotoluene, start with p-chlorotoluene and use a catalyst system such as ferrous sulfide or a combination of a ring-chlorination catalyst with a sulfur compound as a co-catalyst. For the synthesis of 2,3,6-trichlorotoluene, zirconium chloride or thallium chloride catalysts are effective when starting with toluene or o-chlorotoluene.[1] |
| Incorrect starting material: The choice of starting material (toluene, monochlorotoluene, or dichlorotoluene) significantly influences the final isomer distribution. | Starting Material: For a higher yield of a specific isomer, begin with a chlorinated toluene precursor. For instance, using p-chlorotoluene is a common strategy to increase the proportion of 2,4,5-trichlorotoluene. | |
| Significant side-chain chlorination (formation of benzal chloride or benzotrichloride derivatives) | High reaction temperature: Elevated temperatures, especially in the presence of UV light, favor free-radical substitution on the methyl group (side-chain) rather than electrophilic substitution on the aromatic ring.[2] | Temperature Control: Maintain the reaction temperature in the range of 25°C to 50°C for ring chlorination.[2] Use of a cooling system may be necessary to manage the exothermic nature of the chlorination reaction. |
| Presence of UV light: Light can initiate the radical chain reaction leading to side-chain chlorination. | Reaction Setup: Conduct the reaction in the absence of UV light, unless side-chain chlorination is the desired outcome. Use amber glassware or cover the reaction vessel to block light. | |
| Over-chlorination leading to tetrachlorotoluenes | Excess chlorine: Introducing too much chlorine gas or allowing the reaction to proceed for too long will result in the formation of higher chlorinated species. | Stoichiometry Control: Carefully control the stoichiometry of the chlorine gas added. Monitor the reaction progress using techniques like Gas Chromatography (GC) to stop the reaction once the desired degree of chlorination is achieved. |
| Low reaction yield | Suboptimal catalyst activity: The catalyst may be impure or deactivated. | Catalyst Quality: Use a high-purity, anhydrous catalyst. Some catalysts may need to be activated prior to use. |
| Poor reaction conditions: Incorrect temperature or inefficient mixing can lead to reduced yields. | Optimize Conditions: Ensure the reaction is maintained at the optimal temperature for the chosen catalyst and that the reaction mixture is adequately stirred to ensure proper mixing of reactants and catalyst. | |
| Difficulty in separating desired isomer from the product mixture | Similar boiling points of isomers: Trichlorotoluene isomers often have very close boiling points, making separation by simple distillation challenging. | Purification Techniques: Employ high-efficiency fractional distillation columns for separation. Alternatively, fractional crystallization can be an effective method for purifying solid isomers, taking advantage of differences in their melting points and solubilities in various solvents.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in controlling isomer distribution during trichlorotoluene synthesis?
A1: The choice of catalyst is arguably the most critical factor. Different catalysts exhibit different selectivities for the positions on the aromatic ring. For instance, to obtain a high proportion of 2,4,5-trichlorotoluene, a combination of a ring-chlorination catalyst and a sulfur-based co-catalyst is effective when starting from p-chlorotoluene.[2]
Q2: How can I minimize the formation of side-chain chlorinated byproducts?
A2: Side-chain chlorination is a free-radical process favored by high temperatures and UV light. To minimize these byproducts, conduct the reaction at a lower temperature (typically between 25°C and 50°C) and in the dark.[2]
Q3: Is it better to start with toluene or a chlorinated toluene to synthesize a specific trichlorotoluene isomer?
A3: Starting with a specific monochlorotoluene or dichlorotoluene isomer will generally give you more control over the final trichlorotoluene isomer distribution. For example, chlorination of p-chlorotoluene is a common route to produce a mixture rich in 2,4,5-trichlorotoluene.
Q4: What are the common methods for purifying the desired trichlorotoluene isomer?
A4: The most common methods are fractional distillation and fractional crystallization. Due to the close boiling points of the isomers, a distillation column with a high number of theoretical plates is often required. Fractional crystallization is effective for isomers that are solid at or near room temperature and have different solubilities in a given solvent.
Q5: How can I monitor the progress of the chlorination reaction?
A5: The progress of the reaction can be monitored by periodically taking a small sample from the reaction mixture and analyzing it using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the quantification of the starting material, intermediates, and the different trichlorotoluene isomers.
Quantitative Data on Isomer Distribution
The following table summarizes the isomer distribution in the chlorination of toluene using different ionic liquid catalysts. This data illustrates how catalyst choice can significantly impact the selectivity of the reaction.
| Catalyst | Toluene Conversion (%) | o-chlorotoluene Selectivity (%) | p-chlorotoluene Selectivity (%) | m-chlorotoluene Selectivity (%) | Benzyl chloride Selectivity (%) | Dichlorotoluenes Selectivity (%) |
| [BMIM]Cl-2ZnCl₂ | 99.7 | 65.4 | 26.0 | 4.0 | 0.4 | 4.2 |
| [Et₃NH]Cl-2AlCl₃ | 95.2 | 41.6 | 17.3 | - | - | 36.1 |
| [BPy]Cl-2CuCl | 89.0 | 50.1 | 21.9 | - | 22.4 | - |
Data adapted from a study on the chlorination of toluene catalyzed by ionic liquids.[3] Reaction conditions: 80 °C, 8 h.
Experimental Protocols
Protocol 1: Synthesis of a Mixture Rich in 2,4,5-Trichlorotoluene from p-Chlorotoluene
This protocol is based on a patented method for producing a trichlorotoluene mixture with a high percentage of the 2,4,5-isomer.[2]
Materials:
-
p-Chlorotoluene
-
Ferrous sulfide (catalyst)
-
Chlorine gas
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet tube, condenser, and a cooling bath.
Procedure:
-
Charge the reaction vessel with p-chlorotoluene.
-
Add a catalytic amount of ferrous sulfide (e.g., 1-3 grams per mole of p-chlorotoluene).
-
Purge the system with nitrogen gas to remove air and moisture.
-
Cool the reaction mixture to the desired temperature, typically between 25°C and 50°C, using the cooling bath.
-
Begin bubbling chlorine gas through the stirred reaction mixture at a controlled rate.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC. The reaction is typically continued until an average of about two additional chlorine atoms per molecule of p-chlorotoluene have been introduced.
-
Once the desired level of chlorination is reached, stop the flow of chlorine gas and purge the system with nitrogen to remove any unreacted chlorine and hydrogen chloride byproduct.
-
The resulting crude product is a mixture of chlorotoluenes. The trichlorotoluene fraction can be separated by fractional distillation.
-
Further purification of the 2,4,5-trichlorotoluene isomer can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Mixture Rich in this compound from Toluene
This protocol is based on a patented method for producing a trichlorotoluene mixture containing a major amount of the 2,3,6-isomer.[1]
Materials:
-
Toluene
-
Zirconium tetrachloride (catalyst)
-
Chlorine gas
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet tube, condenser, and a heating/cooling system.
Procedure:
-
Charge the reaction vessel with toluene.
-
Add a catalytic amount of zirconium tetrachloride.
-
Purge the system with nitrogen gas.
-
Adjust the temperature of the reaction mixture. While a broad range can be used, maintaining a moderate temperature is crucial to avoid side-chain chlorination.
-
Introduce chlorine gas into the stirred reaction mixture at a controlled rate.
-
Continue the chlorination until approximately three gram atoms of chlorine have reacted per mole of toluene. Monitor the reaction progress by GC.
-
After the reaction is complete, stop the chlorine flow and purge the system with nitrogen.
-
The product is a mixture of chlorotoluenes. The trichlorotoluene fraction, which will be rich in the 2,3,6-isomer, can be isolated by fractional distillation.
Logical Workflow for Troubleshooting Isomer Formation
The following diagram illustrates a logical workflow for troubleshooting issues related to isomer formation during trichlorotoluene synthesis.
References
overcoming peak tailing in the GC analysis of 2,3,6-Trichlorotoluene
Technical Support Center: GC Analysis of 2,3,6-Trichlorotoluene
Welcome to the technical support center for the Gas Chromatography (GC) analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] An ideal, symmetrical peak has a tailing factor or asymmetry factor of 1.0. Generally, a value greater than 1.5 indicates a significant tailing issue that should be addressed.[2] This distortion can compromise resolution between adjacent peaks and lead to inaccurate quantification.[3][4]
Q2: Why is my this compound peak tailing?
A2: For a semi-polar, chlorinated aromatic compound like this compound, peak tailing is most often caused by unwanted chemical interactions with "active sites" within the GC system.[5][6] These active sites are typically exposed silanol (Si-OH) groups on glass surfaces or metallic impurities in the sample flow path.[7][8]
Primary Causes Include:
-
Active Inlet Liner: The glass inlet liner is a primary site for analyte degradation or adsorption.[8][9] Active silanol groups can form hydrogen bonds with the electronegative chlorine atoms and the π-system of the toluene ring, causing secondary retention and peak tailing.[7]
-
Column Contamination/Degradation: The first few meters of the analytical column can accumulate non-volatile residues from the sample matrix or become active over time, leading to poor peak shape.[1][2]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes or turbulence in the flow path, causing all peaks to tail.[2][6][10]
-
Contamination from Other Sources: Septum particles, contaminated gas lines, or leaks can introduce active sites or disrupt the carrier gas flow.[1] In GC-MS analysis, interactions with halogenated solvents can also cause contamination within the ion source, leading to tailing.[11]
Q3: How can I diagnose the source of the peak tailing?
A3: A systematic approach is key. A simple diagnostic test is to inject a non-polar compound, such as an alkane (e.g., hexadecane). If the alkane peak is sharp and symmetrical while the this compound peak tails, the issue is likely chemical activity.[12] If all peaks, including the alkane, are tailing, the problem is more likely related to a physical issue in the flow path, such as improper column installation or a leak.[6][10]
Troubleshooting Guides
Guide 1: Addressing Inlet Activity
The GC inlet is the most common source of activity-induced peak tailing.[9] Regular maintenance is crucial for achieving symmetrical peaks for active compounds.
Troubleshooting Steps:
-
Replace the Inlet Liner: The liner is a consumable part and should be replaced frequently. For an active compound like this compound, always use a high-quality, deactivated liner.[8][13] Liners with special deactivation coatings (e.g., Siltek® or equivalent) are recommended for analyzing chlorinated compounds.[14]
-
Replace the Septum: A cored or degraded septum can shed particles into the liner, creating new active sites. Replace the septum during every liner change.
-
Clean the Inlet: If tailing persists after replacing the liner and septum, the inlet body itself may be contaminated. Refer to your instrument manual for the proper procedure for cleaning the inlet weldments and surfaces.
Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry (Illustrative Data)
| Liner Type | Analyte | Peak Asymmetry Factor (As) | Performance |
| Standard, Non-Deactivated | 2,4,6-Trichlorophenol | 2.1 | Poor (Significant Tailing) |
| Base-Deactivated | 2,4,6-Trichlorophenol | 1.4 | Acceptable |
| Ultra Inert / Silanized | 2,4,6-Trichlorophenol | 1.1 | Excellent (Symmetrical) |
| Data for 2,4,6-Trichlorophenol is used to illustrate the expected impact of liner deactivation on a similar chlorinated aromatic compound. |
Guide 2: Addressing Column Issues
If inlet maintenance does not resolve the tailing, the issue may lie with the analytical column.
Troubleshooting Steps:
-
Trim the Column: Remove the front 15-30 cm of the column. This removes accumulated non-volatile residue and active sites that build up at the head of the column.[2][5] Ensure you make a clean, 90-degree cut.
-
Re-condition the Column: After trimming, it is essential to condition the column to ensure a stable baseline and remove any contaminants.[15] See the protocol below.
-
Replace the Column: If trimming and conditioning do not improve the peak shape, the column's stationary phase may be irreversibly damaged, and the column should be replaced.[16]
Experimental Protocol: GC Column Conditioning
-
Installation: Install the newly trimmed or new column in the GC inlet but do not connect it to the detector.[17]
-
Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove all oxygen from the system.[18][19] This is a critical step to prevent phase damage.[18]
-
Heating Program: While maintaining carrier gas flow, program the oven to ramp at 10°C/min to a final temperature. This final temperature should be either 20°C above your method's final temperature or the column's maximum isothermal temperature limit, whichever is lower.[15][17]
-
Hold: Hold at the final temperature for 1-2 hours, or until a stable baseline is observed when the column is later connected to the detector.[20]
-
Cool Down and Connect: Cool the oven, turn off the carrier gas flow, and connect the column to the detector.
-
Final Check: Re-establish flow and heat the oven to your method's initial temperature. Run a blank gradient to confirm the baseline is stable and free of contaminant peaks.
// Nodes analyte [label="this compound\n(C₇H₅Cl₃)", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; active_site [label="Active Silanol Site\n(-Si-OH) on Glass Surface", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; interaction [label="Secondary Adsorption\n(Hydrogen Bonding)", shape=ellipse, style=dashed, color="#EA4335", fontcolor="#EA4335"]; result [label="Delayed Elution &\nPeak Tailing", fillcolor="#EA4335", color="#EA4335", fontcolor="#FFFFFF"]; deactivated_site [label="Deactivated Site\n(-Si-O-SiR₃)", fillcolor="#F1F3F4", color="#34A853", fontcolor="#202124"]; no_interaction [label="Normal Elution\n(Symmetrical Peak)", fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"];
// Edges analyte -> interaction [dir=both, style=dashed, color="#EA4335"]; active_site -> interaction [style=dashed, color="#EA4335"]; interaction -> result [color="#EA4335"];
analyte -> no_interaction [color="#34A853"]; deactivated_site -> no_interaction [style=dotted, color="#34A853"]; } .end Figure 2. Mechanism of peak tailing due to active site interaction.
Guide 3: Optimizing GC Method Parameters
In some cases, method parameters can be adjusted to mitigate tailing.
Parameter Considerations:
-
Injection Technique: For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column.[2] An incorrect initial temperature can cause peak distortion that resembles tailing.[1]
-
Sample Overload: Injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can contribute to tailing.[3][21] If you suspect overload, try diluting your sample.
-
Carrier Gas Flow Rate: An excessively low flow rate can increase the time the analyte spends in the system, increasing the opportunity for interaction with active sites. Ensure your flow rate is set correctly for your column dimensions and carrier gas type.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 9. agilent.com [agilent.com]
- 10. it.restek.com [it.restek.com]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. axialscientific.com [axialscientific.com]
- 15. How to Condition a New Capillary GC Column [restek.com]
- 16. agilent.com [agilent.com]
- 17. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 21. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
Technical Support Center: Purification and Isolation of 2,3,6-Trichlorotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification and isolation of 2,3,6-Trichlorotoluene.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Fractional Distillation
Question: I am having difficulty separating this compound from its isomers (e.g., 2,3,4- and 2,4,5-Trichlorotoluene) using fractional distillation due to their very close boiling points. What can I do to improve the separation?
Answer: Separating close-boiling isomers is a common challenge. Here are several strategies to enhance the efficiency of your fractional distillation:
-
Increase Column Efficiency: The key to separating compounds with close boiling points is to use a distillation column with a high number of theoretical plates.
-
Use a Longer Fractionating Column: A longer column provides more surface area for repeated vaporization-condensation cycles, leading to better separation.
-
Use More Efficient Column Packing: Instead of a simple Vigreux column, consider using a column packed with structured packing or random packing materials like Raschig rings or glass beads. These materials significantly increase the surface area and the number of theoretical plates.
-
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation. Start with a high reflux ratio and gradually decrease it as the separation proceeds.
-
Maintain a Slow and Steady Distillation Rate: A slow distillation rate allows for equilibrium to be established at each theoretical plate, which is crucial for efficient separation. Avoid rapid heating, which can lead to flooding of the column and poor separation.
-
Ensure Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the necessary temperature gradient for efficient fractionation.
Question: My distillation is proceeding too slowly, or the condensate ring is not moving up the column. What should I do?
Answer: This issue is often related to insufficient heating or excessive heat loss.
-
Increase Heat Input: Gradually increase the temperature of the heating mantle or oil bath.
-
Improve Insulation: Ensure the column is well-insulated to prevent heat loss to the surroundings.
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed to prevent vapor from escaping.
Crystallization
Question: I am struggling to find a suitable solvent for the recrystallization of this compound. What are some general guidelines?
Answer: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Given that this compound is a non-polar molecule, you should start with non-polar or moderately polar solvents.
-
Solvent Screening: Test small amounts of your impure solid in various solvents. Good starting points for non-polar compounds include heptane, hexane, or cyclohexane. You might also explore solvent mixtures.
-
Solvent Pairs: If a single solvent is not effective, a solvent pair can be used. Dissolve the this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common solvent pairs for non-polar compounds include ethanol/water or ethyl acetate/hexane.
Question: My compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the melting point of your compound.
-
Use a More Dilute Solution: Add more of the hot solvent to the mixture before cooling.
-
Change the Solvent System: The chosen solvent or solvent pair may not be appropriate. Experiment with different solvents.
Chromatography (HPLC & GC)
Question: I am observing poor peak resolution and co-elution of trichlorotoluene isomers on my GC/HPLC chromatogram. How can I improve the separation?
Answer: Achieving baseline separation of isomers requires careful optimization of your chromatographic method.
-
For Gas Chromatography (GC):
-
Column Selection: Use a capillary column with a stationary phase that offers good selectivity for aromatic compounds. A mid-polarity column is often a good starting point.
-
Temperature Program: Employ a slow temperature ramp to provide more time for the isomers to interact with the stationary phase, thus improving separation.
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (e.g., helium or hydrogen) to maximize column efficiency.
-
-
For High-Performance Liquid Chromatography (HPLC):
-
Column and Mobile Phase: A reverse-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of acetonitrile and water.[1] Adjusting the ratio of these solvents will alter the retention times and can improve separation. For mass spectrometry applications, replace phosphoric acid with formic acid in the mobile phase.[1]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact resolution.
-
Quantitative Data Summary
The following table summarizes key physical properties of this compound and its common isomers, which is critical for planning purification strategies.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 2077-46-5 | 42.95 | 241.8 |
| 2,3,4-Trichlorotoluene | 7359-72-0 | 42.9 | 249.3 |
| 2,4,5-Trichlorotoluene | 6639-30-1 | 79.95 | 240.5 |
| 2,4,6-Trichlorotoluene | 23749-65-7 | 32.0 | 235.4 |
| 3,4,5-Trichlorotoluene | 21472-86-0 | 44.85 | 248.3 |
| 2,3,5-Trichlorotoluene | 56961-86-5 | 44.65 | 240.4 |
Data sourced from Wikipedia's entry on Trichlorotoluene.
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
This protocol is based on the principle of separating components of a mixture based on differences in their crystallization temperatures.
Methodology:
-
Dissolution: Dissolve the impure mixture of trichlorotoluene isomers in a suitable solvent. The choice of solvent will depend on the specific isomer mixture and may require some empirical testing.
-
Controlled Cooling: Slowly cool the solution to a specific temperature. For the separation of this compound, a fractional crystallization at 21.5°C has been shown to yield a 71% recovery from eutectic mixtures.[1]
-
Isolation: The desired isomer will preferentially crystallize out of the solution at this temperature. The crystals can then be isolated by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Assess the purity of the isolated this compound using GC-FID or HPLC-UV.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and quantifying isomeric impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or acetone).
-
GC System:
-
Column: A capillary column suitable for separating chlorinated aromatic compounds (e.g., a mid-polarity phase).
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Program: Start at a low initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280°C).
-
Detector: Flame Ionization Detector (FID) at a temperature of 300°C.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and any isomeric impurities by comparing their retention times to those of certified reference standards.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
References
optimizing reaction conditions for the chlorination of toluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the chlorination of toluene. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether chlorination occurs on the aromatic ring or the methyl side-chain of toluene?
A1: The site of chlorination on toluene is primarily determined by the reaction conditions, which favor either an electrophilic aromatic substitution or a free-radical mechanism.
-
Ring Chlorination (Electrophilic Aromatic Substitution): This is favored at lower temperatures and in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). These conditions generate an electrophilic chlorine species that attacks the electron-rich aromatic ring.[1][2]
-
Side-Chain Chlorination (Free-Radical Substitution): This mechanism is promoted by high temperatures or UV light. These conditions initiate the formation of chlorine radicals, which are highly reactive and preferentially abstract a hydrogen atom from the methyl group to form a stable benzyl radical.[1][3]
Q2: How can I selectively produce ortho- and para-chlorotoluene?
A2: To favor the formation of ortho- and para-chlorotoluene, you should employ conditions that promote electrophilic aromatic substitution. The methyl group is an ortho-, para-directing group.[4] Key parameters include:
-
Catalyst: Use a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[2]
-
Temperature: Maintain a low to moderate reaction temperature.[1]
-
Absence of Light: Conduct the reaction in the dark to prevent the initiation of free-radical side-chain chlorination.
Q3: What conditions favor the formation of benzyl chloride?
A3: The synthesis of benzyl chloride is achieved through free-radical chlorination of the side chain.[1] The key reaction conditions are:
-
Initiator: Use UV light or high temperatures to generate chlorine radicals.
-
Absence of Lewis Acid: Avoid Lewis acid catalysts, as they will promote ring chlorination.
-
Reaction Time: Control the reaction time to favor mono-substitution on the side chain. Prolonged reaction times can lead to the formation of benzal chloride and benzotrichloride.
Q4: What are the common byproducts in the chlorination of toluene?
A4: Depending on the reaction conditions, several byproducts can be formed:
-
In Ring Chlorination: The primary byproducts are different isomers of chlorotoluene (ortho, para, and meta) and polychlorinated toluenes (e.g., dichlorotoluenes).[5]
-
In Side-Chain Chlorination: Common byproducts include benzal chloride, benzotrichloride, and dibenzyl ether.[6] Ring-chlorinated species can also be formed if conditions are not strictly controlled.
Q5: What analytical methods are suitable for monitoring the progress of the reaction and analyzing the product mixture?
A5: Gas chromatography (GC) is the most common and effective method for analyzing the reaction mixture.[6][7]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Suitable for quantifying the relative amounts of toluene, chlorotoluene isomers, and side-chain chlorinated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying unknown impurities and confirming the structure of the products.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the analysis of the product mixture.[6]
Troubleshooting Guide
Problem 1: Low conversion of toluene.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Ensure the Lewis acid catalyst is anhydrous and has been stored properly. For photochemical reactions, check the intensity and wavelength of the UV lamp. |
| Insufficient chlorine supply | Check the chlorine gas flow rate and ensure there are no leaks in the setup. |
| Low reaction temperature | For thermal side-chain chlorination, ensure the temperature is high enough to initiate the reaction. For ring chlorination, a slight increase in temperature (while avoiding side-chain reaction) may be necessary. |
| Poor mixing | In a gas-liquid reaction, efficient mixing is crucial for mass transfer. Ensure the stirring is adequate to disperse the chlorine gas into the toluene. |
Problem 2: Poor selectivity for the desired isomer (e.g., high yield of meta-chlorotoluene).
| Possible Cause | Suggested Solution |
| Incorrect catalyst | The choice of catalyst can significantly influence isomer distribution. Research different Lewis acids or catalyst systems for their selectivity. |
| High reaction temperature | Higher temperatures can sometimes lead to a less selective reaction and favor the formation of thermodynamically more stable, but undesired, isomers. Try running the reaction at a lower temperature. |
| Presence of impurities | Certain impurities in the toluene or catalyst can affect the selectivity. Ensure high-purity starting materials. |
Problem 3: Formation of significant amounts of side-chain chlorinated products during intended ring chlorination.
| Possible Cause | Suggested Solution |
| Exposure to light | Even ambient light can initiate free-radical side-chain chlorination.[8] Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
| High reaction temperature | Elevated temperatures can favor the free-radical pathway. Maintain the recommended low temperature for electrophilic aromatic substitution. |
| Absence of a proper catalyst | Ensure a sufficient amount of an active Lewis acid catalyst is present to direct the reaction towards ring substitution. |
Problem 4: Formation of polychlorinated byproducts.
| Possible Cause | Suggested Solution |
| High chlorine to toluene ratio | Use a stoichiometric or slight excess of toluene to favor mono-chlorination. |
| Prolonged reaction time | Monitor the reaction progress using GC and stop the reaction once the desired conversion of the starting material is achieved. |
| High catalyst concentration | In some cases, a high catalyst loading can promote further chlorination. Optimize the catalyst concentration. |
Problem 5: Runaway reaction.
| Possible Cause | Suggested Solution |
| Poor temperature control | The chlorination of toluene is an exothermic reaction. Ensure adequate cooling is available to dissipate the heat generated. |
| Too rapid addition of chlorine | Introduce the chlorine gas at a controlled rate to manage the reaction exotherm. |
| High concentration of reactants | Consider diluting the reaction mixture with a suitable inert solvent if the reaction is too vigorous. |
Data Presentation
Table 1: Effect of Catalyst on Ring Chlorination of Toluene
| Catalyst | Temperature (°C) | o:p ratio | Reference |
| FeCl₃ | 20-50 | Varies | [5] |
| AlCl₃ | 20-50 | Varies | [9] |
| Zeolite K-L | 70-80 | 1:3 (p:o) | [10] |
| Ionic Liquid ([BMIM]Cl-2ZnCl₂) | 80 | 2.5:1 (o:p) | [11] |
Table 2: Effect of Temperature on Side-Chain Chlorination of Toluene
| Temperature (°C) | Product Distribution (approx.) | Reference |
| 110 | Benzyl chloride, Benzal chloride | [3] |
| Boiling point of toluene | Benzyl chloride, Benzal chloride, Benzotrichloride | [8] |
Experimental Protocols
Protocol 1: Electrophilic Ring Chlorination of Toluene to Ortho- and Para-Chlorotoluene
Materials:
-
Toluene (anhydrous)
-
Ferric chloride (FeCl₃, anhydrous)
-
Chlorine gas
-
Nitrogen gas
-
Sodium hydroxide solution (for scrubbing)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet connected to a scrubber.
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with anhydrous toluene and anhydrous ferric chloride (typically 0.5-2 mol% relative to toluene).
-
Purge the system with nitrogen gas to remove any moisture and air.
-
Begin stirring the mixture and maintain the desired reaction temperature (e.g., 20-30°C) using a water bath.
-
Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, so monitor the temperature closely and adjust the chlorine flow rate to maintain a stable temperature.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC.
-
Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine and HCl gas.
-
Quench the reaction by carefully adding water or a dilute solution of sodium sulfite.
-
Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and analyze the product mixture by GC. The products can be separated by fractional distillation.
Protocol 2: Free-Radical Side-Chain Chlorination of Toluene to Benzyl Chloride
Materials:
-
Toluene
-
Chlorine gas
-
Nitrogen gas
-
Sodium hydroxide solution (for scrubbing)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, a UV lamp, and a gas outlet connected to a scrubber.
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the round-bottom flask with toluene.
-
Heat the toluene to reflux (approximately 110°C).
-
Position a UV lamp to irradiate the reaction flask.
-
Slowly bubble chlorine gas through the refluxing toluene.
-
Monitor the reaction progress by GC to maximize the yield of benzyl chloride and minimize the formation of benzal chloride and benzotrichloride.
-
Once the desired product distribution is achieved, turn off the UV lamp, stop the chlorine flow, and allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.
-
Purge the system with nitrogen to remove excess chlorine and HCl.
-
The crude product can be purified by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the chlorination of toluene.
Caption: Factors influencing selectivity in toluene chlorination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Toluene - Wikipedia [en.wikipedia.org]
- 3. Chlorination of toluene in presence of light and heat class 12 chemistry CBSE [vedantu.com]
- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 6. scispace.com [scispace.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ia800607.us.archive.org [ia800607.us.archive.org]
- 9. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 10. Gas-liquid mass transfer (kLa) in scalable flow chemistry. Scalable Agitated Baffle Reactor (SABRe) — Stoli Chem [stolichem.com]
- 11. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the LC-MS/MS analysis of 2,3,6-Trichlorotoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of 2,3,6-Trichlorotoluene.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound due to matrix effects.
1. Issue: Poor reproducibility of results and inaccurate quantification.
-
Question: My quantitative results for this compound are inconsistent across different sample preparations. What could be the cause and how can I fix it?
-
Answer: Inconsistent results are a common symptom of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2] This can lead to either ion suppression or enhancement, causing variability in the measured signal intensity.[3][4]
To address this, consider the following troubleshooting steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Different sample preparation techniques offer varying degrees of cleanliness. Below is a comparison of common methods:
Sample Preparation Technique Analyte Recovery Matrix Effect Mitigation Throughput Protein Precipitation (PPT) High Low High Liquid-Liquid Extraction (LLE) Moderate to High Moderate Moderate Solid-Phase Extraction (SPE) High High Low to Moderate -
Recommendation: Start with a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to achieve a cleaner extract.[6]
-
-
Optimize Chromatographic Separation: Adjusting your chromatographic conditions can help separate this compound from co-eluting matrix components.[7]
-
Modify Gradient Profile: A shallower gradient can improve the resolution between your analyte and interferences.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase that may offer alternative selectivity.
-
-
Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[7][8] The SIL internal standard will experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction during data processing. If a SIL internal standard is unavailable, a structural analog can be used, but it may not compensate as effectively.[9]
-
2. Issue: Low signal intensity or complete signal loss for this compound.
-
Question: I am observing a significantly lower signal for my this compound standard when it is spiked into an extracted sample matrix compared to the signal in a clean solvent. Why is this happening and what can I do?
-
Answer: This phenomenon is known as ion suppression, a type of matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of the analyte in the mass spectrometer's ion source.[3][10]
Here are some strategies to troubleshoot and mitigate ion suppression:
-
Identify the Suppression Region: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most significant.[11] This involves infusing a constant flow of a this compound solution into the MS while injecting a blank, extracted sample matrix. Dips in the baseline signal indicate regions of ion suppression.[10]
-
Adjust Retention Time: Once the suppression zones are identified, modify your chromatographic method to ensure that this compound elutes in a region with minimal suppression.[10]
-
Reduce Sample Injection Volume: Injecting a smaller volume of your sample can reduce the amount of matrix components entering the MS, thereby lessening the ion suppression effect.[7] However, this may also decrease the signal of your analyte, so a balance must be found.
-
Sample Dilution: Diluting the sample extract can also reduce the concentration of interfering matrix components.[12][13] In some cases, even though the analyte concentration is also diluted, the reduction in ion suppression can lead to a net increase in signal intensity.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding matrix effects in the context of this compound analysis.
1. What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[2][4] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal intensity.[3]
-
Ion Enhancement: An increase in the analyte signal intensity.[4]
The "matrix" refers to all the components in a sample other than the analyte of interest.[4] In biological samples, this can include salts, lipids, proteins, and metabolites.[4]
2. How do I know if my analysis of this compound is affected by matrix effects?
The most common way to assess matrix effects is through a post-extraction spike experiment .[14] This involves comparing the signal response of the analyte in a neat solution to its response when spiked into a blank sample matrix that has already undergone the extraction procedure.[11]
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
-
A value less than 100% indicates ion suppression.
-
A value greater than 100% indicates ion enhancement.
3. What are the best sample preparation techniques to minimize matrix effects for this compound?
While protein precipitation is a simple and fast technique, it is often the least effective at removing matrix interferences.[6] For a non-polar compound like this compound, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective.[5]
-
Liquid-Liquid Extraction (LLE): Utilizes the differential solubility of the analyte and matrix components in immiscible solvents. For this compound, extraction with a non-polar organic solvent like hexane or ethyl acetate would be appropriate.
-
Solid-Phase Extraction (SPE): Employs a solid sorbent to retain the analyte while matrix components are washed away. A reverse-phase (e.g., C18) SPE cartridge would be suitable for retaining this compound.
4. Can changing the ionization source help reduce matrix effects?
In some cases, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can help. ESI is generally more susceptible to matrix effects than APCI.[3] If your method allows, testing your analysis with an APCI source could be a viable option.
5. How does a matrix-matched calibration curve work?
A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank sample matrix that is representative of the study samples.[7] This approach helps to compensate for matrix effects because the calibration standards and the samples will experience similar levels of ion suppression or enhancement.[2] However, obtaining a suitable blank matrix can sometimes be challenging.[7]
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
This protocol describes how to prepare the necessary samples to quantify the matrix effect.
-
Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration.
-
Prepare Set B (Post-Extraction Spike): a. Take a blank matrix sample (e.g., plasma, urine) that does not contain this compound. b. Perform the complete sample extraction procedure on this blank matrix. c. Spike the extracted blank matrix with this compound to the same final concentration as in Set A.
-
Prepare Set C (Pre-Extraction Spike): a. Take a blank matrix sample. b. Spike the blank matrix with this compound to the same final concentration as in Set A. c. Perform the complete sample extraction procedure on this spiked matrix.
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol for SPE cleanup that can be adapted for this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Visualizations
Caption: A workflow for identifying, investigating, and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques for matrix effect mitigation.
References
- 1. zefsci.com [zefsci.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. myadlm.org [myadlm.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 2,3,6-Trichlorotoluene Analytical Standards
This technical support center provides guidance on the stability and potential degradation of 2,3,6-Trichlorotoluene (2,3,6-TCT) analytical standards. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: this compound analytical standards, typically supplied in a methanol solution, should be stored in a refrigerator at temperatures between 2°C and 8°C. It is also crucial to protect the standards from light by storing them in amber vials or in the dark. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: What is the expected shelf life of a this compound analytical standard?
A2: While specific stability data for this compound is not extensively published, based on information for structurally similar chlorinated toluene standards, a shelf life of up to 24 months can be expected for unopened ampules stored under recommended conditions. Once opened, the stability may be reduced, and it is advisable to use the standard within a shorter timeframe, such as 6-12 months, depending on handling and storage practices.
Q3: What are the potential degradation pathways for this compound in an analytical standard?
A3: Although specific degradation pathways for 2,3,6-TCT in a methanol standard are not well-documented, potential degradation can be inferred from the behavior of other chlorinated aromatic compounds. The primary potential pathways include:
-
Photodegradation: Exposure to UV light can induce dechlorination or other chemical transformations.
-
Hydrolysis: Although less likely in a methanol solvent, residual water could potentially lead to slow hydrolysis of the chloro-substituents over time, especially if the solution is not properly sealed.
-
Oxidation: While the compound is relatively stable, long-term exposure to air (oxygen) could lead to oxidative degradation, particularly if catalyzed by impurities.
Q4: What are some common impurities that might be present in a this compound standard?
A4: Impurities in a 2,3,6-TCT standard can originate from the synthesis process. Potential impurities may include other isomers of trichlorotoluene (e.g., 2,3,4-TCT, 2,4,5-TCT), dichlorotoluene isomers, and residual starting materials or reagents from the chlorination of toluene.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Peak tailing or poor peak shape in GC analysis. | 1. Active sites in the GC inlet or column. 2. Contaminated syringe. 3. Incompatible solvent. | 1. Deactivate the GC inlet liner or use a liner with a suitable deactivation. Condition the GC column according to the manufacturer's instructions. 2. Clean the syringe with an appropriate solvent or replace it. 3. Ensure the injection solvent is compatible with the GC column and conditions. |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation of the 2,3,6-TCT standard. 2. Contamination of the solvent, glassware, or instrument. 3. Presence of synthesis impurities in the standard. | 1. Prepare a fresh dilution of the standard and re-analyze. If the issue persists, consider obtaining a new standard. 2. Analyze a solvent blank to check for contamination. Clean all glassware thoroughly and ensure the GC system is clean. 3. Consult the certificate of analysis for information on known impurities. If necessary, use a higher purity standard. |
| Inconsistent or non-reproducible analytical results. | 1. Instability of the diluted working standard. 2. Improper storage of the analytical standard. 3. Variability in sample preparation or injection technique. | 1. Prepare fresh working standards daily. 2. Verify that the stock standard is stored under the recommended conditions (refrigerated, protected from light). 3. Ensure consistent and validated procedures for sample preparation and injection are followed. Use an autosampler for better precision. |
| Low analytical response or signal intensity. | 1. Degradation of the standard leading to a lower concentration. 2. Adsorption of the analyte to glassware or instrument components. 3. Instrument sensitivity issue. | 1. Check the expiration date of the standard and consider replacing it if it is old. 2. Silanize glassware to reduce active sites for adsorption. 3. Perform instrument maintenance and calibration as per the manufacturer's guidelines to ensure optimal performance. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation rates of this compound analytical standards. The following table provides estimated stability based on data for analogous compounds and general guidelines for chemical reference materials.
| Storage Condition | Parameter | Estimated Stability | Notes |
| Unopened Ampule | Shelf Life | Up to 24 months | Stored at 2-8°C, protected from light. |
| Opened Ampule | Usability | 6-12 months | Depends on handling and frequency of use. Minimize exposure to air and light. |
| Diluted Working Solution | Stability | Recommended for daily preparation | Stability is dependent on the solvent and concentration. It is best practice to prepare fresh. |
Experimental Protocols
Protocol 1: Establishing the Stability of a this compound Working Standard
This protocol outlines a procedure to determine the short-term stability of a diluted working solution of 2,3,6-TCT.
-
Preparation of the Working Standard:
-
Allow the 2,3,6-TCT stock standard to equilibrate to room temperature.
-
Prepare a working standard at a typical concentration used in your analysis (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or hexane).
-
Prepare a sufficient volume for the entire study.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze the working standard using a validated analytical method (e.g., GC-MS).
-
Inject the standard multiple times (n=3-5) to establish the initial peak area or concentration.
-
-
Storage and Subsequent Analyses:
-
Store the working standard under typical laboratory conditions (e.g., on the benchtop at room temperature and exposed to ambient light) and also under protected conditions (e.g., in an amber vial in the refrigerator).
-
Analyze the standard at regular intervals (e.g., 4, 8, 24, 48, and 72 hours).
-
-
Data Evaluation:
-
Calculate the percentage change in the peak area or concentration at each time point relative to the initial (time zero) measurement.
-
A common acceptance criterion is a change of no more than ±5-10%.
-
Caption: Workflow for determining the stability of a 2,3,6-TCT working standard.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and assess the intrinsic stability of 2,3,6-TCT.
-
Sample Preparation:
-
Prepare several aliquots of a 2,3,6-TCT solution in methanol (e.g., 10 µg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to an aliquot and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep one aliquot under normal storage conditions.
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, using a stability-indicating method, such as GC-MS, to separate the parent compound from any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation in each condition.
-
Caption: Logical relationship of stress conditions to potential degradation products of 2,3,6-TCT.
Disclaimer: The information provided is based on available scientific literature and general principles of chemical stability. Specific stability data for this compound may vary depending on the manufacturer and the specific lot of the analytical standard. It is always recommended to consult the manufacturer's documentation and to perform in-house stability verification for critical applications.
troubleshooting low recovery of 2,3,6-Trichlorotoluene during sample extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low recovery of 2,3,6-Trichlorotoluene during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider during extraction?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective extraction protocol. It is a semi-volatile, lipophilic (fat-soluble) organochlorine compound.[1] Its properties dictate its behavior in different solvents and its tendency to be lost during sample handling. Key characteristics are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Implication for Extraction |
| Molecular Formula | C₇H₅Cl₃[2] | - |
| Molecular Weight | 195.47 g/mol [2][3] | - |
| Melting Point | 43-44 °C[3] | The compound is solid at room temperature. |
| Boiling Point | 241.8 °C[1] | Indicates semi-volatile nature; risk of loss during solvent evaporation. |
| Vapor Pressure | 0.0729 mmHg at 25°C[3] | Low volatility, but loss can still occur during aggressive concentration steps.[4] |
| LogP (XLogP3) | 4.1 - 4.28[2][3] | Highly lipophilic, indicating strong partitioning into non-polar organic solvents. |
| Water Solubility | Insoluble | Poorly soluble in water, favoring extraction into organic solvents. |
| Organic Solvent Solubility | Soluble in Chloroform, slightly soluble in Dichloromethane and DMSO.[5] Soluble in methanol, alcohol, diethyl ether, and benzene.[6] | A wide range of organic solvents can be used for extraction. |
Q2: I'm experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery is a frequent issue in solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[7][8] The root cause often lies in a mismatch between the extraction parameters and the analyte's chemical properties. The primary areas to investigate are analyte loss due to volatility, improper pH of the sample, inefficient partitioning between phases, or issues with the extraction media. The following diagram illustrates a general workflow for troubleshooting this problem.
Mandatory Visualization: General Troubleshooting Workflow
References
- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 2077-46-5 [m.chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
selection of an appropriate GC column for separating trichlorotoluene isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate Gas Chromatography (GC) column for the separation of trichlorotoluene isomers. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating trichlorotoluene isomers by GC?
A1: The selection of the GC column's stationary phase is the most critical factor.[1][2] The stationary phase's chemistry dictates the selectivity, which is the column's ability to differentiate between the isomers based on subtle differences in their chemical and physical properties.[3][4] For aromatic compounds like trichlorotoluene, stationary phases that can engage in π-π interactions with the aromatic ring of the analytes are often beneficial.
Q2: Which type of GC column is generally recommended for separating trichlorotoluene isomers?
A2: A low-polarity 5% diphenyl / 95% dimethylpolysiloxane stationary phase is a widely used and effective choice for the separation of various chlorinated hydrocarbons, including isomers.[5][6][7] Columns with this phase, such as the DB-5, Rtx-5, or HP-5, are excellent general-purpose columns suitable for this application.[1][8][9]
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation?
A3:
-
Length: A longer column generally provides higher efficiency and better resolution. For complex mixtures with closely eluting isomers, a 30-meter column is a good starting point.[10] Doubling the column length can increase resolving power by about 40%.[11]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and narrower peaks, leading to better resolution.[10]
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for most analyses of semi-volatile compounds like trichlorotoluene. Thicker films can increase retention but may also lead to broader peaks.[12]
Q4: Can changing the temperature program improve the separation of co-eluting isomers?
A4: Yes, optimizing the oven temperature program is a crucial step. A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers.[13] It may also be beneficial to add a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair.[13]
Troubleshooting Guide: Common Issues in Trichlorotoluene Isomer Separation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution/Co-elution of isomers | Inappropriate stationary phase. | Select a column with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, Rtx-5) to enhance selectivity for aromatic compounds.[5] |
| Sub-optimal temperature program. | Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).[13] Introduce an isothermal hold just before the isomers elute.[13] | |
| Incorrect carrier gas flow rate. | Optimize the carrier gas (Helium or Hydrogen) flow rate for your column dimensions to achieve maximum efficiency. | |
| Column overload. | Reduce the injection volume or dilute the sample to prevent peak broadening and distortion.[14] | |
| Peak tailing | Active sites in the inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column.[14] Consider trimming the first few centimeters of the column if it has become contaminated. |
| Column contamination. | Bake out the column at its maximum recommended temperature. If contamination persists, consider solvent rinsing (for bonded phases) or replacing the column.[14] | |
| Broad peaks | Inefficient separation. | Ensure the carrier gas flow rate is optimal. A smaller internal diameter column (e.g., 0.25 mm) can improve peak sharpness.[10] |
| Initial temperature too high. | A lower initial oven temperature can improve the focusing of early-eluting peaks.[14] |
Data Presentation: Recommended GC Columns for Chlorinated Aromatic Isomers
The following table summarizes recommended GC columns and typical dimensions for the separation of chlorinated aromatic compounds, which can be applied to trichlorotoluene isomers.
| Stationary Phase | Common Brand Names | Polarity | Length (m) | Internal Diameter (mm) | Film Thickness (µm) | Key Features |
| 5% Diphenyl / 95% Dimethylpolysiloxane | DB-5, Rtx-5, HP-5, SPB-5 | Low | 30 | 0.25, 0.32 | 0.25, 0.50 | Excellent general-purpose column with good selectivity for aromatic compounds.[5][6][7][8][9] |
| 5% Silarylene phase | DB-5ms, Rtx-5ms | Low | 30 | 0.25 | 0.25 | Low bleed characteristics, making it ideal for GC-MS applications.[15] |
Experimental Protocols: General GC Method for Trichlorotoluene Isomer Separation
This protocol provides a starting point for developing a separation method for trichlorotoluene isomers. Optimization will likely be required for your specific instrument and sample matrix. This method is adapted from established methods for similar chlorinated aromatic compounds.[16][17]
1. Sample Preparation:
- Dissolve the trichlorotoluene isomer standard mixture in a high-purity solvent such as hexane or toluene to a concentration of approximately 10-100 µg/mL.
2. Gas Chromatograph (GC) Conditions:
- GC Column: DB-5, Rtx-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/Splitless injector.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Split Ratio: 50:1 (can be adjusted based on sample concentration).
- Oven Temperature Program:
- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp 1: Increase to 180°C at 5°C/min.
- Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- FID Temperature: 300°C.
- MS Transfer Line Temperature: 280°C.
- MS Ion Source Temperature: 230°C.
- MS Mode: Scan mode (e.g., m/z 50-300) for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity.
3. Data Analysis:
- Identify the trichlorotoluene isomers based on their retention times compared to a known standard.
- If using MS, confirm the identity of each isomer by its mass spectrum.
- Quantify the isomers by integrating the peak areas and comparing them to a calibration curve.
Mandatory Visualization
Caption: Workflow for selecting a GC column for trichlorotoluene isomer separation.
References
- 1. restek.com [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. tutorchase.com [tutorchase.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. thomassci.com [thomassci.com]
- 7. DB-5 GC column | Agilent [agilent.com]
- 8. restek.com [restek.com]
- 9. arkanlabs.com [arkanlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. phenomenex.com [phenomenex.com]
- 13. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. thomassci.com [thomassci.com]
- 16. Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD) | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,3,6-trichlorobenzoic acid (2,3,6-TBA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2,3,6-TBA, providing potential causes and solutions.
Issue 1: Low Yield of 2,3,6-TBA
| Potential Cause | Recommended Solution |
| Incomplete Oxidation: The oxidation of the methyl group of 2,3,6-trichlorotoluene is not proceeding to completion. | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time until the starting material is consumed. - Optimize Oxidant Concentration: Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate or nitric acid) is used. However, a large excess can sometimes lead to increased byproduct formation. - Elevate Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation byproducts. |
| Suboptimal pH: The pH of the reaction medium is not ideal for the oxidation process. | - Maintain Alkaline Conditions (for KMnO₄ oxidation): When using potassium permanganate, the reaction is typically more efficient under alkaline conditions. The use of a base, such as sodium hydroxide, can be beneficial.[1] |
| Product Loss During Workup: Significant amounts of the product are being lost during extraction and purification steps. | - Optimize Extraction pH: Ensure the aqueous layer is sufficiently acidified (pH < 2) before extracting the 2,3,6-TBA with an organic solvent to ensure it is in its protonated, less water-soluble form. - Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Isomeric Impurities: The starting this compound contains other trichlorotoluene isomers, which are co-oxidized to their corresponding benzoic acid isomers. | - Use High-Purity Starting Material: Start with this compound of the highest possible purity. - Purification of the Final Product: Employ purification techniques such as recrystallization or column chromatography to separate the desired 2,3,6-TBA from its isomers.[2] |
| Incomplete Oxidation Products: The presence of partially oxidized intermediates, such as 2,3,6-trichlorobenzaldehyde. | - Drive the Oxidation to Completion: Refer to the solutions for "Incomplete Oxidation" in Issue 1. |
| Over-oxidation/Ring Cleavage Products: Harsh reaction conditions can lead to the degradation of the aromatic ring. | - Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. - Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period of time to control the reaction exotherm. |
| Side-chain Halogenation Byproducts: If the synthesis involves chlorination of toluene, byproducts with chlorine on the methyl group (e.g., benzyl chloride derivatives) can form. | - Optimize Chlorination Conditions: Use appropriate catalysts and reaction conditions to favor ring chlorination over side-chain chlorination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,3,6-TBA?
A1: The most prevalent methods for synthesizing 2,3,6-TBA are:
-
Oxidation of this compound: This is a common laboratory and industrial method where the methyl group of this compound is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.[1][3]
-
Chlorination of Benzoic Acid Derivatives: This method involves the direct chlorination of benzoic acid or a substituted benzoic acid.[4] Achieving the specific 2,3,6-substitution pattern can be challenging and may lead to a mixture of isomers.
Q2: What are the primary byproducts to expect in the synthesis of 2,3,6-TBA?
A2: The primary byproducts depend on the synthetic route:
-
From Oxidation of this compound:
-
Isomeric Trichlorobenzoic Acids: If the starting this compound is impure and contains other isomers (e.g., 2,3,5-trichlorotoluene, 2,4,6-trichlorotoluene), these will be oxidized to their corresponding benzoic acid isomers.
-
Partially Oxidized Intermediates: Such as 2,3,6-trichlorobenzaldehyde.
-
Unreacted Starting Material: this compound.
-
-
From Chlorination of Benzoic Acid:
-
Other Chlorinated Benzoic Acid Isomers: A mixture of mono-, di-, and other trichlorinated benzoic acids can be formed depending on the reaction control.
-
Q3: How can I effectively purify crude 2,3,6-TBA?
A3: Several methods can be employed for the purification of 2,3,6-TBA:
-
Recrystallization: This is a common and effective method. A suitable solvent system is one in which 2,3,6-TBA is soluble at high temperatures and sparingly soluble at low temperatures. A mixture of glacial acetic acid and water has been used for the recrystallization of a similar isomer, 2,4,6-trichlorobenzoic acid.[2] Water is also a common solvent for the recrystallization of benzoic acid derivatives.[5]
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for separation from non-acidic impurities. The crude product can be dissolved in an aqueous base (like sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then the aqueous layer is acidified to precipitate the pure 2,3,6-TBA.
-
Column Chromatography: For separating mixtures of isomers or closely related impurities, column chromatography can be effective. HPLC methods have been developed for the analysis and separation of benzoic acid derivatives.[6]
Q4: How can I monitor the progress of the oxidation reaction?
A4: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (2,3,6-TBA).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and byproducts.[7]
-
Gas Chromatography (GC): GC can be used to monitor the consumption of the more volatile starting material, this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3,6-TBA by Potassium Permanganate Oxidation of this compound
This protocol is adapted from a general procedure for the oxidation of substituted toluenes.[3]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound in a suitable solvent (e.g., a mixture of water and a phase-transfer catalyst, or a co-solvent like pyridine).
-
Add a solution of sodium hydroxide to make the reaction mixture alkaline.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue to reflux the mixture until the permanganate color is no longer discharged, indicating the completion of the reaction. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Filter the mixture to remove any remaining manganese dioxide.
-
Transfer the filtrate to a separatory funnel and acidify with concentrated sulfuric or hydrochloric acid to a pH below 2.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2,3,6-TBA.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2,3,6-TBA.
Caption: Logical relationship of byproduct formation during the oxidation of this compound.
References
- 1. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. helixchrom.com [helixchrom.com]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Physical Properties of 2,3,6-Trichlorotoluene and 2,4,5-Trichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physical properties of two isomers of trichlorotoluene: 2,3,6-Trichlorotoluene (CAS No. 2077-46-5) and 2,4,5-Trichlorotoluene (CAS No. 6639-30-1). Understanding the distinct physical characteristics of these isomers is crucial for their application in chemical synthesis, material science, and pharmaceutical development. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and presents visual workflows and a hypothetical signaling pathway to contextualize their potential biological impact.
Comparative Physical Properties
The physical properties of this compound and 2,4,5-Trichlorotoluene are summarized in the table below. These properties are influenced by the different substitution patterns of the chlorine atoms on the toluene ring, which affect intermolecular forces and molecular packing.
| Physical Property | This compound | 2,4,5-Trichlorotoluene |
| Molecular Formula | C₇H₅Cl₃ | C₇H₅Cl₃ |
| Molecular Weight | 195.47 g/mol | 195.47 g/mol |
| Melting Point | 43-44 °C[1] | 79.95 °C[2] |
| Boiling Point | 241.8 °C[2] | 240.5 °C[2] |
| Density | 1.4 ± 0.1 g/cm³[1] | 1.3950 g/cm³ (estimate)[3] |
| Vapor Pressure | 0.0729 mmHg at 25°C[1] | Not available |
| Water Solubility | Insoluble | Insoluble |
| LogP (Octanol-Water Partition Coefficient) | 4.1[1] | 4.2 (Computed)[1] |
Key Observations:
-
Melting Point: 2,4,5-Trichlorotoluene has a significantly higher melting point than this compound. This suggests that the arrangement of chlorine atoms in the 2,4,5-isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.
-
Boiling Point: The boiling points of the two isomers are very similar, indicating that their intermolecular forces in the liquid state are of comparable strength.
-
Lipophilicity (LogP): Both isomers are highly lipophilic, as indicated by their high LogP values. This suggests they will have low solubility in water and a tendency to partition into nonpolar environments, such as cell membranes.
Experimental Protocols
While specific, detailed experimental protocols for the determination of all physical properties for these exact compounds were not available in the reviewed literature, the following are general methodologies used for such measurements:
Melting Point Determination: The melting point is typically determined using a melting point apparatus. A small amount of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For high-purity crystalline solids, the melting point is a sharp, well-defined temperature.
Boiling Point Determination: The boiling point is determined by heating the liquid in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For greater accuracy, the determination is often carried out under reduced pressure and the boiling point at atmospheric pressure is extrapolated.
Density Measurement: The density of a liquid can be measured using a pycnometer, a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the substance, and weighed again. The density is calculated by dividing the mass of the substance by its volume. For a solid, density can be determined by displacement methods.
Vapor Pressure Measurement: Vapor pressure can be measured using a static or dynamic method. In the static method, the substance is placed in a closed container with a pressure gauge, and the pressure of the vapor in equilibrium with the liquid or solid is measured at a given temperature. Dynamic methods involve measuring the boiling point at different applied pressures.
Octanol-Water Partition Coefficient (LogP) Determination: The LogP value is experimentally determined using the shake-flask method. A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is then measured, typically by chromatography or spectroscopy. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizing Methodologies and Potential Biological Interactions
To aid in the conceptual understanding of the comparison process and potential biological implications, the following diagrams are provided.
Caption: Workflow for the comparative analysis of physical properties.
Caption: Hypothetical signaling pathway for trichlorotoluene-induced cellular stress.
Disclaimer: The signaling pathway depicted is a generalized and hypothetical representation based on the known toxic effects of some trichlorotoluene isomers and is intended for illustrative purposes only. Further research is required to elucidate the specific molecular mechanisms of action for this compound and 2,4,5-Trichlorotoluene.
References
A Comparative Guide to the Separation of Trichlorotoluene Isomers by Capillary Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate separation and quantification of trichlorotoluene (TCT) isomers are critical for ensuring product purity, understanding reaction kinetics, and conducting toxicological assessments. This guide provides an objective comparison of the performance of non-polar and polar capillary gas chromatography (GC) columns for the separation of key trichlorotoluene isomers, supported by experimental data and detailed methodologies.
The analysis of trichlorotoluene isomers, such as 2,3,6-TCT, 2,4,5-TCT, and 2,4,6-TCT, presents a chromatographic challenge due to their similar boiling points and chemical properties. The choice of capillary GC column is paramount in achieving baseline separation of these closely related compounds. This guide focuses on the comparative performance of two widely used stationary phases: a non-polar phase (5% diphenyl / 95% dimethylpolysiloxane) and a polar phase (polyethylene glycol).
Comparison of Stationary Phases for Trichlorotoluene Isomer Separation
The selection of the stationary phase is the most critical factor in optimizing the separation of isomers. Non-polar columns primarily separate compounds based on differences in their boiling points and van der Waals interactions.[1] In contrast, polar columns offer alternative selectivity based on dipole-dipole and hydrogen bonding interactions, which can be advantageous for separating isomers with different polarities.
A common non-polar stationary phase is 5% diphenyl / 95% dimethylpolysiloxane, found in columns such as the Agilent HP-5ms and DB-5.[2][3] For polar separations, polyethylene glycol (PEG) phases, like those in DB-WAX columns, are a standard choice.[4][5]
| Parameter | HP-5ms (Non-Polar) | DB-WAX (Polar) |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Polyethylene Glycol (PEG) |
| Separation Principle | Primarily boiling point and van der Waals interactions | Dipole-dipole and hydrogen bonding interactions |
| Elution Order | Generally follows boiling points of the isomers | Influenced by the polarity of the isomers |
| Kovats Retention Index (2,4,5-Trichlorotoluene) | 1281.9 (Standard non-polar phase)[6] | Data not available |
| Advantages | Robust, high-temperature stability, good for general-purpose analysis of chlorinated hydrocarbons.[2][3] | Provides alternative selectivity that can resolve isomers that co-elute on non-polar phases.[4] |
| Disadvantages | May not resolve isomers with very similar boiling points. | Lower maximum operating temperature, susceptible to degradation with aqueous injections.[5] |
Experimental Protocols
Detailed experimental conditions are crucial for reproducible and accurate results. Below are representative protocols for the analysis of trichlorotoluene isomers on both non-polar and polar capillary columns.
Method 1: Non-Polar Column (HP-5ms)
This method is adapted from established procedures for the analysis of chlorinated hydrocarbons and aromatic compounds.[2][3]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes at 250 °C
-
-
Detector (FID):
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Detector (MS):
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-300 amu
-
Method 2: Polar Column (DB-WAX)
This protocol is based on methods for the separation of polar and isomeric compounds.[4][5][7]
-
Instrumentation: Gas chromatograph with a split/splitless injector and an FID or MS detector.
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector:
-
Temperature: 240 °C
-
Injection Volume: 1 µL
-
Split Ratio: 40:1
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 8 °C/min to 230 °C
-
Final Hold: 10 minutes at 230 °C
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Detector (MS):
-
Transfer Line Temperature: 240 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-300 amu
-
Experimental Workflow
The general workflow for the analysis of trichlorotoluene isomers using capillary GC is outlined below.
Figure 1. General workflow for the analysis of trichlorotoluene isomers by GC.
Conclusion
The separation of trichlorotoluene isomers by capillary gas chromatography is highly dependent on the choice of the stationary phase. Non-polar columns, such as the HP-5ms, provide a robust and versatile option, separating isomers primarily based on their boiling points. For isomers that are difficult to resolve on non-polar phases, a polar column, such as the DB-WAX, can offer the necessary alternative selectivity.
For comprehensive analysis and method development, it is recommended that laboratories have access to both non-polar and polar capillary columns. The selection of the optimal column will depend on the specific isomers of interest and the complexity of the sample matrix. The experimental protocols provided in this guide serve as a starting point for the development and validation of analytical methods for trichlorotoluene isomers.
References
validation of a new analytical method for 2,3,6-Trichlorotoluene quantification
A Comparative Guide to Analytical Methods for the Quantification of 2,3,6-Trichlorotoluene
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of this compound, a chlorinated aromatic compound, is critical for environmental monitoring, toxicological studies, and quality control in chemical synthesis. This guide provides a detailed comparison between a newly developed, streamlined Gas Chromatography-Mass Spectrometry (GC-MS) method and established, traditional Gas Chromatography (GC) techniques employing Flame Ionization Detection (FID) or Electron Capture Detection (ECD).
Comparison of Analytical Performance
The selection of an analytical method hinges on a variety of performance metrics. The following table summarizes the key quantitative data for a new GC-MS method and a conventional GC-FID/ECD approach for the analysis of this compound.
| Performance Metric | New Streamlined GC-MS Method | Established GC-FID/ECD Methods |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of volatile compounds followed by detection based on ionization in a hydrogen flame (FID) or electron capture by electronegative compounds (ECD). |
| Sample Preparation | Ultrasonic-assisted extraction with dichloromethane. | Liquid-liquid extraction (e.g., with methylene chloride or toluene) or solid-phase extraction.[1] |
| Linearity | 5 to 120 ng/mL (Regression values of 0.996–0.998).[2] | Typically in the low to mid ng/mL range, but can vary based on the specific detector and instrument calibration. |
| Accuracy (Recovery) | 95% to 105%.[2] | Generally high, with good recovery expected, though matrix effects can be a factor. |
| Precision | High, as indicated by high recovery rates and strong linearity. | Good precision is achievable, with a 10% relative standard deviation reported for a similar HPLC-UV method.[1] |
| Limit of Detection (LOD) | Low ng/mL level.[2] A GC-ECD method for a related compound reported an LOD of 0.05 µg/L.[3] | Low-ppb range is achievable, particularly with GC-ECD.[1] |
| Limit of Quantification (LOQ) | Expected to be at the lower end of the linear range (around 5 ng/mL). | Dependent on the LOD and instrument performance. |
| Specificity | High, with the ability to confirm analyte identity through mass spectra. | Moderate to high. FID is a universal detector, while ECD is selective for halogenated compounds. Co-eluting isomers can be a challenge.[3] |
| Analysis Time | Total run time of 38.0 minutes reported in a similar study.[2] | Can be comparable, but may require longer run times for sufficient separation of isomers. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
New Streamlined GC-MS Method
This method is designed for the simultaneous identification and quantification of various chlorinated organic carriers, including this compound.[2]
-
Sample Preparation:
-
Extraction: Employ ultrasonic-assisted extraction with dichloromethane for 30 minutes at 25°C.[2]
-
Cleanup (if necessary): Solid-phase extraction (SPE) with C18 cartridges for aqueous samples or Soxhlet extraction for soil samples may be used to remove interfering matrix components.[3]
-
Concentration: The extract is concentrated to a suitable final volume under a gentle stream of nitrogen.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph operated in split/splitless injection mode.[2]
-
Column: DB-5MS capillary column.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Start at an initial temperature, followed by a ramp (e.g., 10°C/min to 100°C) to achieve separation.[2]
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic m/z ions of this compound (e.g., m/z 195, 197, 199).[3][4]
-
Established GC-FID/ECD Method
This represents a more traditional approach to the analysis of chlorinated hydrocarbons.[1][5]
-
Sample Preparation:
-
Extraction: For water samples, liquid-liquid extraction with a solvent like toluene or methylene chloride is common.[1][5] For solid samples, Soxhlet extraction may be used.[3]
-
Cleanup: The extract may be cleaned using techniques like solid-phase extraction to minimize matrix interference.
-
Solvent Exchange: The extraction solvent may be exchanged to a more suitable solvent for GC analysis, such as acetonitrile.[1]
-
-
GC-FID/ECD Instrumentation and Conditions:
-
GC System: A standard gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column suitable for the separation of chlorinated aromatic compounds.
-
Carrier Gas: Typically nitrogen or helium.
-
Injector and Detector Temperatures: Optimized for the analysis of semi-volatile compounds.
-
Detector:
-
Flame Ionization Detector (FID): A universal detector that responds to most organic compounds.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like this compound.
-
-
Methodology Visualization
The following diagrams illustrate the workflows for the new and established analytical methods.
Caption: Workflow for the new streamlined GC-MS analysis of this compound.
Caption: Workflow for the established GC-FID/ECD analysis of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,4-Trichlorotoluene | 7359-72-0 | Benchchem [benchchem.com]
- 4. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Extraction and chromatographic determination of this compound and 2,3,6-trichloro-p-tert-butyltoluene in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative toxicity assessment of various trichlorotoluene isomers
A Comparative Toxicological Assessment of Trichlorotoluene Isomers
This guide provides a comparative toxicological overview of various trichlorotoluene isomers, intended for researchers, scientists, and professionals in drug development. The information is based on available experimental data, with a focus on a key 28-day oral toxicity study in rats. Where specific data for certain isomers is unavailable, this is noted.
Data Presentation
The following tables summarize the available quantitative toxicity data for several trichlorotoluene isomers.
Table 1: Subchronic Oral Toxicity of Trichlorotoluene Isomers in Rats (28-Day Feeding Study)
| Isomer | Dose (ppm in diet) | Observed Effects | NOAEL (ppm) | LOAEL (ppm) | Target Organs |
| α,α,α-Trichlorotoluene | 0, 0.5, 5.0, 50, 500 | Increased SDH activity in males at 5.0 and 50 ppm. Elevated LDH activity in males at 500 ppm. Mild histological changes in liver, kidney, and thyroid. | <0.5 | 5.0 | Liver, Kidney, Thyroid |
| α,2,6-Trichlorotoluene | 0, 0.5, 5.0, 50, 500 | Increased hepatic microsomal aminopyrine N-demethylase activity in males at 500 ppm. Mild histological changes in liver, kidney, and thyroid. | 50 | 500 | Liver, Kidney, Thyroid |
| 2,3,6-Trichlorotoluene | 0, 0.5, 5.0, 50, 500 | Significant increase in liver weights in males at 5.0 and 500 ppm. Increased SDH activity in males at 5.0 ppm. Mild histological changes in liver, kidney, and thyroid. | 0.5 | 5.0 | Liver, Kidney, Thyroid |
| 2,3,4-Trichlorotoluene | Data not available | - | - | - | - |
| 2,3,5-Trichlorotoluene | Data not available | - | - | - | - |
| 2,4,5-Trichlorotoluene | Data not available | - | - | - | - |
| 2,4,6-Trichlorotoluene | Data not available | - | - | - | - |
| 3,4,5-Trichlorotoluene | Data not available | - | - | - | - |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; SDH: Succinate Dehydrogenase; LDH: Lactate Dehydrogenase.
Table 2: Acute Toxicity of Trichlorotoluene Isomers
| Isomer | Test | Species | Route | LD50/LC50 | Reference |
| α,α,α-Trichlorotoluene | LD50 | Rat | Oral | ~700 - 2,200 mg/kg bw (vehicle dependent) | |
| LD50 | Rat | Dermal | >5,000 mg/kg bw | ||
| LC50 | Rat | Inhalation (4-hour) | 530 mg/m³ (female), >600 mg/m³ (male) | ||
| This compound | LD50 | Mouse | Oral | 2000 mg/kg | |
| Other Isomers | Data not available | - | - | - |
Experimental Protocols
Detailed experimental protocols for the specific studies on all trichlorotoluene isomers are not publicly available. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of relevant standard protocols.
28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of both sexes are used. Animals are randomized and assigned to control and treatment groups (at least 10 animals, 5 of each sex, per group).
-
Dosage: At least three dose levels of the test substance are administered daily, with a control group receiving the vehicle only. The substance is usually administered by gavage or mixed in the diet or drinking water.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected and analyzed for various parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, gonads) are weighed.
-
Histopathology: Tissues from all control and high-dose group animals, and any tissues with gross lesions from all animals, are examined microscopically. Target organs identified in the high-dose group are also examined in the lower-dose groups.
-
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is used to determine the acute oral toxicity of a substance and allows for its hazard classification.
-
Test Animals: A small number of female rats are typically used in a stepwise procedure.
-
Procedure: A single dose of the substance is administered orally. The response of the animals (survival or death) determines the next step:
-
If the animal survives, a higher dose is given to another animal.
-
If the animal dies, a lower dose is given to another animal.
-
-
Endpoint: The test concludes when the dose causing mortality is identified or when no mortality is observed at the highest dose level. This allows for the determination of a dose range for the LD50 and hazard classification.
Mandatory Visualization
Discussion
The available data from the 28-day feeding study in rats suggests that α,α,α-, α,2,6-, and this compound exhibit a low order of oral toxicity. The primary target organs appear to be the liver, kidneys, and thyroid, with observed effects including increased liver weight and mild histological changes. Biochemical changes, such as altered liver enzyme activities, were also noted.
For α,α,α-trichlorotoluene, the acute toxicity data indicates moderate toxicity via the oral route and low toxicity via the dermal route.
A significant data gap exists for the other trichlorotoluene isomers (2,3,4-, 2,3,5-, 2,4,5-, 2,4,6-, and 3,4,5-). Without experimental data, a comparative assessment of their toxicity relative to the studied isomers is not possible. It is plausible that the position of the chlorine atoms on the toluene ring influences the toxicological properties of these compounds, but further research is required to confirm this.
The mechanism of toxicity for trichlorotoluene isomers has not been extensively elucidated. However, as chlorinated aromatic hydrocarbons, they may interact with cellular receptors such as the aryl hydrocarbon receptor (AhR) and induce the expression of metabolic enzymes like cytochrome P450s. This induction can lead to an altered metabolic profile of endogenous and exogenous compounds, which may contribute to the observed toxic effects. The observed effects on the liver are consistent with the induction of hepatic enzymes.
Conclusion
Based on the available data, α,α,α-, α,2,6-, and this compound demonstrate a relatively low level of subchronic oral toxicity in rats, with the liver, kidneys, and thyroid being the primary target organs. Acute toxicity data for α,α,α-trichlorotoluene suggests moderate toxicity upon oral ingestion. A significant lack of publicly available toxicity data for other trichlorotoluene isomers prevents a comprehensive comparative assessment. Further research, including acute and subchronic toxicity studies and mechanistic investigations, is necessary to fully characterize and compare the toxicological profiles of all trichlorotoluene isomers. Standardized testing protocols, such as those provided by the OECD, should be employed to ensure data consistency and comparability.
A Comparative Analysis of 2,3,6-Trichlorotoluene and 2,4,6-Trichlorotoluene as Precursors for Synthetic Auxin Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3,6-trichlorotoluene and 2,4,6-trichlorotoluene as starting materials for the synthesis of trichlorobenzoic acid herbicides. The comparison focuses on the synthetic pathways to their corresponding herbicidally active derivatives, 2,3,6-trichlorobenzoic acid (2,3,6-TBA) and 2,4,6-trichlorobenzoic acid, and the available data on their herbicidal efficacy.
Introduction
Trichlorotoluene isomers serve as critical precursors in the synthesis of various agrochemicals. Specifically, this compound and 2,4,6-trichlorotoluene are key starting materials for the production of 2,3,6-trichlorobenzoic acid and 2,4,6-trichlorobenzoic acid, respectively. These benzoic acid derivatives belong to the family of synthetic auxin herbicides, which mimic the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[1] This guide evaluates the two trichlorotoluene isomers based on the synthesis of their herbicidally active counterparts and the comparative performance of the resulting herbicides.
Synthesis of Herbicidal Derivatives
The primary route for converting trichlorotoluenes to their corresponding trichlorobenzoic acids is through the oxidation of the methyl group.
Experimental Protocol: Oxidation of a Chlorinated Toluene Derivative
The following protocol is a representative procedure for the oxidation of a chlorinated toluene to its corresponding benzoic acid using potassium permanganate, adapted from a standard organic synthesis procedure for a similar transformation.[2]
dot
Materials:
-
Trichlorotoluene isomer (2,3,6- or 2,4,6-trichlorotoluene)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Decolorizing carbon (optional)
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, combine potassium permanganate and water.
-
Add the trichlorotoluene isomer to the flask.
-
With continuous stirring, slowly heat the mixture to boiling. The reaction is complete when the purple color of the permanganate disappears.
-
Set the condenser for distillation and distill the mixture to remove any unreacted trichlorotoluene.
-
Filter the hot reaction mixture by suction to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and concentrate the volume. If the solution is not clear, it can be treated with decolorizing carbon and filtered again.
-
While the solution is still hot, cautiously add concentrated hydrochloric acid with continuous stirring to precipitate the trichlorobenzoic acid.
-
Cool the mixture and collect the precipitated trichlorobenzoic acid by filtration. Wash the product with cold water and dry.
Herbicidal Performance Comparison
Direct, peer-reviewed comparative studies on the herbicidal efficacy of pure 2,3,6-TBA and 2,4,6-TBA are limited in the available literature. However, a key patent provides valuable insight into the relative activity of the trichlorobenzoic acid isomers.[1] This patent discloses that 2,3,6-TBA is the most herbicidally active isomer.
The patent presents data from a bean test, a sensitive method for comparing herbicides, where the suppression of trifoliate bud growth is measured. The results compare the efficacy of pure 2,3,6-TBA with a mixture of trichlorobenzoic acid isomers.
| Dosage (µg) | % Leaf Area Suppressed (Pure 2,3,6-TBA) | % Leaf Area Suppressed (Mixed Isomers) |
| 10 | 25 | 30 |
| 20 | 50 | 55 |
| 40 | 75 | 80 |
| 80 | 90 | 95 |
Table 1: Comparison of Herbicidal Efficacy on Bean Plants. Data extracted from US Patent 2,848,470.[1] The mixed isomer product contained approximately 68-70% 2,3,6-trichlorobenzoic acid.
The data in Table 1 indicates that the mixed isomer product, containing a significant portion of other, less active isomers, was surprisingly as effective, if not slightly more so, than the pure 2,3,6-TBA. The patent suggests a synergistic effect among the isomers.[1] Crucially, it is stated that isomers other than 2,3,6-TBA have very little herbicidal activity in comparison.[1] This strongly implies that a herbicide derived from 2,4,6-trichlorotoluene (2,4,6-TBA) would be significantly less effective than one derived from this compound.
Mode of Action: Synthetic Auxin Herbicides
Both 2,3,6-TBA and 2,4,6-TBA are classified as synthetic auxin herbicides.[1][3] Their mode of action involves disrupting the normal hormonal balance in susceptible plants, leading to uncontrolled growth and eventual death.
The signaling pathway for synthetic auxins is well-characterized and involves the following key components:
-
TIR1/AFB Receptors: These are F-box proteins that act as auxin receptors.
-
Aux/IAA Repressors: These proteins repress the transcription of auxin-responsive genes.
-
Auxin Response Factors (ARFs): These are transcription factors that activate the expression of auxin-responsive genes.
In the absence of high auxin levels, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription. When a synthetic auxin herbicide is introduced, it binds to the TIR1/AFB receptor, which then recruits the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases the ARF transcription factors, allowing them to activate the expression of numerous genes that lead to the observed herbicidal effects, such as epinasty, cell division, and ultimately, plant death.
dot
Conclusion
Based on the available data, this compound is a superior precursor for the synthesis of a highly active synthetic auxin herbicide compared to 2,4,6-trichlorotoluene. The resulting herbicide, 2,3,6-trichlorobenzoic acid, has demonstrated potent herbicidal activity.[1] In contrast, other trichlorobenzoic acid isomers, which would include 2,4,6-trichlorobenzoic acid, are reported to have significantly lower herbicidal efficacy.[1]
For researchers and professionals in the field of herbicide development, focusing on synthetic routes originating from this compound is more likely to yield compounds with high biological activity within this class of herbicides. While both precursors can be converted to their respective benzoic acids through similar oxidative processes, the end-product efficacy clearly favors the 2,3,6-isomer.
References
A Comparative Guide to Inter-Laboratory Validation of 2,3,6-Trichlorotoluene Analysis
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,3,6-Trichlorotoluene, based on a simulated inter-laboratory study. The objective is to offer researchers, scientists, and drug development professionals a clear overview of method performance and reliability, supported by detailed experimental protocols and comparative data. High-purity reference materials for this compound are available from various suppliers and are essential for accurate analytical measurements.[1]
Introduction to this compound Analysis
This compound is a chlorinated aromatic hydrocarbon.[2] Accurate and precise quantification of this compound is crucial in various matrices, including environmental samples and as a potential impurity in pharmaceutical manufacturing. This guide focuses on the validation of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The validation parameters presented are based on established guidelines for bioanalytical method validation, encompassing selectivity, specificity, accuracy, precision, and linearity.[3]
Inter-Laboratory Study Design
A simulated inter-laboratory study was designed to assess the reproducibility and robustness of GC-MS and HPLC methods for the analysis of this compound. Seven hypothetical laboratories participated in the study, analyzing a series of standardized samples. The workflow for this inter-laboratory validation is depicted below.
Comparative Performance Data
The following tables summarize the quantitative performance data from the simulated inter-laboratory study, comparing the GC-MS and HPLC methods.
Table 1: Summary of Method Validation Parameters
| Parameter | GC-MS | HPLC | Acceptance Criteria |
| Linearity (R²) | >0.995 | >0.992 | ≥0.99 |
| Accuracy (% Recovery) | 95.8 - 104.2% | 93.5 - 106.1% | 80 - 120% |
| Precision (RSD%) | |||
| - Intra-day | ≤ 5.8% | ≤ 7.5% | ≤ 15% |
| - Inter-day | ≤ 8.3% | ≤ 10.2% | ≤ 15% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL | Reportable |
Table 2: Inter-Laboratory Reproducibility
| Statistic | GC-MS | HPLC |
| Number of Laboratories | 7 | 7 |
| Mean Concentration (µg/mL) | 9.98 | 10.15 |
| Standard Deviation | 0.45 | 0.88 |
| Coefficient of Variation (%) | 4.51% | 8.67% |
Experimental Protocols
Detailed methodologies for the analytical procedures are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from general procedures for the analysis of similar volatile organic compounds.[4]
-
Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer.[5]
-
Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).[6]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data was acquired in selected ion monitoring (SIM) mode.
-
Sample Preparation: Samples were prepared using a liquid-liquid extraction with a suitable organic solvent, followed by concentration.
High-Performance Liquid Chromatography (HPLC)
This method is based on reverse-phase HPLC techniques suitable for aromatic compounds.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Conclusion
The inter-laboratory study demonstrates that both GC-MS and HPLC are suitable methods for the quantitative analysis of this compound. The GC-MS method exhibited higher sensitivity and better precision and reproducibility compared to the HPLC method. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity and the sample matrix. For trace-level analysis, GC-MS is the recommended technique. The validation results from this study provide a solid foundation for the implementation of these methods in a quality control or research setting.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. cdn.who.int [cdn.who.int]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Electron Capture and Flame Ionization Detectors for the Quantification of 2,3,6-Trichlorotoluene
In the analytical landscape, the precise and sensitive detection of halogenated organic compounds is paramount for environmental monitoring, industrial process control, and toxicological studies. 2,3,6-Trichlorotoluene, a chlorinated aromatic hydrocarbon, presents a notable analytical challenge. This guide provides a comprehensive performance comparison of two common gas chromatography (GC) detectors, the Electron Capture Detector (ECD) and the Flame Ionization Detector (FID), for the analysis of this compound. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields, offering a basis for informed detector selection.
Fundamental Principles of Detection
Electron Capture Detector (ECD): The ECD is a highly sensitive detector that is particularly responsive to electronegative compounds, such as those containing halogens.[1][2][3] It operates by utilizing a radioactive source, typically Nickel-63, which emits beta particles (electrons).[1][4] These electrons ionize the carrier gas (often nitrogen or an argon-methane mixture), generating a steady stream of free electrons and creating a constant baseline current between two electrodes.[2] When an electronegative analyte like this compound passes through the detector, it captures some of these free electrons. This capture process leads to a decrease in the standing current, and this reduction is measured as a positive signal proportional to the analyte's concentration.[2][4]
Flame Ionization Detector (FID): The FID is one of the most widely used detectors in gas chromatography, known for its high sensitivity to a broad range of organic compounds.[5][6] Its operation is based on the combustion of the sample in a hydrogen-air flame.[5][7][8] As the analytes elute from the GC column and enter the flame, the organic molecules are pyrolyzed, producing ions and electrons.[5][9] A polarizing voltage is applied across the flame jet and a collector electrode situated above the flame.[5][9] The generated ions are attracted to the collector, creating a small current that is proportional to the mass of carbon atoms entering the flame per unit of time.[6] This current is then amplified and recorded as a chromatographic peak.
Performance Comparison: ECD vs. FID for this compound
The choice of detector significantly impacts the sensitivity, selectivity, and overall performance of the analytical method. For a halogenated compound such as this compound, the differences between ECD and FID are particularly pronounced.
Sensitivity: The most significant advantage of the ECD for this application is its exceptional sensitivity to halogenated compounds.[4] The presence of three chlorine atoms in the this compound molecule makes it highly electronegative and thus extremely responsive to the ECD. The ECD can be 10 to 1000 times more sensitive than an FID for such compounds.[3][4] This allows for the detection and quantification of trace and ultra-trace levels of the analyte. The FID, while generally sensitive to organic compounds, is less sensitive to halogenated hydrocarbons compared to the ECD.
Selectivity: The ECD is a highly selective detector, responding primarily to electronegative compounds like halogenated hydrocarbons, pesticides, and polychlorinated biphenyls (PCBs).[1][10] This selectivity can be advantageous when analyzing complex samples, as it minimizes interference from co-eluting non-halogenated matrix components. The FID, in contrast, is a more universal detector for organic compounds, responding to virtually any molecule with a carbon-hydrogen bond.[7] While this broad applicability is often useful, it can lead to more complex chromatograms and potential interferences when analyzing trace levels of a target compound in a complex organic matrix.
Linear Dynamic Range: The FID typically offers a wider linear dynamic range (around 10^7) compared to the ECD (around 10^4).[4][9] This means the FID can accurately quantify the analyte over a broader range of concentrations without dilution. The limited linear range of the ECD may necessitate more frequent sample dilution to bring the analyte concentration within the linear response range.
Destructive vs. Non-destructive: The FID is a destructive detector, as it combusts the analyte in the flame.[11] The ECD, on the other hand, is generally considered a non-destructive detector because the electron capture process does not destroy the analyte molecule.[2] This allows for the possibility of connecting the ECD effluent to another detector or a fraction collector for further analysis, although this is not a common practice in routine analysis.
Gas Requirements: The operational gas requirements for the two detectors differ. The FID requires a continuous supply of hydrogen and air to maintain the flame, in addition to the carrier gas.[7] The ECD requires a makeup gas, which is typically the same as the carrier gas (e.g., nitrogen or an argon-methane mixture), to optimize the detector's performance.[4]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the ECD and FID for the analysis of this compound.
| Performance Parameter | Electron Capture Detector (ECD) | Flame Ionization Detector (FID) |
| Principle of Operation | Measures the capture of electrons by electronegative compounds. | Measures the production of ions during the combustion of organic compounds.[9] |
| Selectivity | Highly selective for electronegative compounds (e.g., halogenated hydrocarbons).[1] | Responds to nearly all organic compounds containing C-H bonds.[5] |
| Sensitivity for this compound | Very high (femtogram to picogram level). | Moderate (picogram to nanogram level). |
| Limit of Detection (LOD) | Approximately 5 fg/s.[4] | Approximately 1-10 pg/s. |
| Linear Dynamic Range | ~10,000-fold.[4] | ~1,000,000-fold.[9] |
| Destructive to Sample? | No.[2] | Yes.[11] |
| Required Gases | Carrier gas (N₂ or Ar/CH₄), Makeup gas. | Carrier gas, Hydrogen, Air.[7] |
| Primary Application | Trace analysis of halogenated compounds, pesticides, PCBs.[10] | General analysis of a wide variety of organic compounds.[6] |
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound using GC-ECD and GC-FID. These should be optimized for specific instrumentation and analytical requirements.
1. Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and either an ECD or an FID.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable starting point.
-
Autosampler: For reproducible injections.
2. Reagents and Standards:
-
This compound standard (purity >98%).
-
High-purity solvents (e.g., hexane or isooctane) for sample and standard preparation.
-
High-purity gases: Helium or Nitrogen (carrier gas), Nitrogen or Argon/Methane (ECD makeup gas), Hydrogen and compressed air (FID).
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples. For ECD analysis, the concentration range will be lower (e.g., 0.1 to 50 pg/µL) than for FID analysis (e.g., 1 to 1000 pg/µL).
4. GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
5. Detector-Specific Conditions:
-
For ECD:
-
Detector Temperature: 300°C.
-
Makeup Gas Flow Rate: 25-30 mL/min (Nitrogen or Argon/Methane).
-
-
For FID:
-
Detector Temperature: 300°C.
-
Hydrogen Flow Rate: 30-40 mL/min.
-
Air Flow Rate: 300-400 mL/min.
-
Makeup Gas (optional, typically Nitrogen) Flow Rate: 25 mL/min.
-
6. Calibration:
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Determine the linearity (coefficient of determination, R²) of the calibration curve.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting between an ECD and an FID for the analysis of this compound.
Caption: Workflow for selecting between ECD and FID for this compound analysis.
Conclusion
For the analysis of this compound, the Electron Capture Detector (ECD) is unequivocally the superior choice for applications requiring high sensitivity and selectivity, particularly for trace-level quantification in complex matrices. Its exceptional response to halogenated compounds allows for detection limits that are orders of magnitude lower than what can be achieved with a Flame Ionization Detector (FID).
The FID remains a robust and reliable detector for general organic analysis. It may be a suitable alternative for the analysis of this compound when the analyte is present at higher concentrations and the sample matrix is relatively clean, or when a laboratory is not equipped with an ECD. However, for the majority of applications involving the monitoring of chlorinated pollutants like this compound, the sensitivity and selectivity of the ECD make it the industry and research standard.
References
- 1. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 2. Gas Chromatography Techniques for Detecting Compounds - WIN SOURCE BLOG [blog.win-source.net]
- 3. measurlabs.com [measurlabs.com]
- 4. Electron capture detector - Wikipedia [en.wikipedia.org]
- 5. Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography - Blogs - News [alwsci.com]
- 6. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 7. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 8. peakscientific.com [peakscientific.com]
- 9. Flame ionization detector - Wikipedia [en.wikipedia.org]
- 10. FID, ECD & Pyrolysis | Oxford Indices [oxfordindices.com]
- 11. researchgate.net [researchgate.net]
Evaluating Antibody Cross-Reactivity for Trichlorotoluene Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies towards structurally similar isomers is paramount for the development of accurate and reliable immunoassays. This guide provides a framework for evaluating the cross-reactivity of antibodies against different trichlorotoluene (TCT) isomers, leveraging established principles and experimental protocols used for other small aromatic molecules due to the limited availability of direct comparative studies on TCT-specific antibodies.
Trichlorotoluene, a small molecule hapten, requires conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. The structural nuances between its isomers, such as 2,3,4-trichlorotoluene, 2,3,6-trichlorotoluene, and 2,4,5-trichlorotoluene, present a significant challenge in developing antibodies that can distinguish between them. Cross-reactivity, in this context, refers to the binding of an antibody to isomers other than the one used to generate it.[1] Quantifying this cross-reactivity is crucial for the validation of any immunoassay intended for the specific detection of a particular TCT isomer.
Illustrative Cross-Reactivity Data
The following table presents a representative summary of expected cross-reactivity patterns for a hypothetical antibody raised against 2,4,5-trichlorotoluene. The data is modeled on findings from studies of antibodies developed for other structurally similar aromatic amines and serves to illustrate the typical variations in binding affinity observed.[1] The cross-reactivity is determined using a competitive indirect enzyme-linked immunosorbent assay (ciELISA), where the concentration of each isomer required to inhibit the antibody binding by 50% (IC50) is measured. The cross-reactivity percentage is calculated relative to the target analyte (2,4,5-trichlorotoluene).
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2,4,5-Trichlorotoluene | Cl-C₆H₂(CH₃)Cl₂ | 10 | 100 |
| 2,3,4-Trichlorotoluene | Cl-C₆H₂(CH₃)Cl₂ | 50 | 20 |
| This compound | Cl-C₆H₂(CH₃)Cl₂ | 100 | 10 |
| 2,4-Dichlorotoluene | Cl-C₆H₃(CH₃)Cl | 250 | 4 |
| 3,4-Dichlorotoluene | Cl-C₆H₃(CH₃)Cl | 500 | 2 |
Note: This data is illustrative and intended to provide a representative example of expected cross-reactivity patterns.
Experimental Protocol: Competitive Indirect ELISA (ciELISA)
The gold standard for assessing the specificity and cross-reactivity of antibodies against small molecule haptens like trichlorotoluene is the competitive enzyme-linked immunosorbent assay (ELISA).[2] This method relies on the competition between the free TCT isomer in a sample and a TCT-protein conjugate immobilized on the ELISA plate for binding to a limited amount of anti-TCT antibody.[3]
Materials:
-
High-binding 96-well microtiter plates
-
Capture Antigen: Trichlorotoluene isomer conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA)
-
Primary Antibody: Antibody raised against a specific trichlorotoluene isomer
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Trichlorotoluene isomer standards (e.g., 2,3,4-TCT, 2,3,6-TCT, 2,4,5-TCT)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the TCT-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[2]
-
Washing: Repeat the washing step.
-
Competition: In separate tubes, pre-incubate the primary antibody with serial dilutions of the TCT isomer standards or test samples.
-
Incubation: Add the pre-incubated antibody-isomer mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive indirect ELISA workflow for assessing antibody cross-reactivity.
Caption: Workflow for ciELISA to assess antibody cross-reactivity.
References
A Comparative Guide to the Synthesis of 2,3,6-Trichlorotoluene: The Sandmeyer Reaction Advantage
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity 2,3,6-trichlorotoluene, a key intermediate in the production of herbicides and other fine chemicals, presents a significant challenge due to the formation of multiple isomers during conventional synthesis routes. This guide provides a comparative analysis of the Sandmeyer reaction against the common alternative of direct chlorination, highlighting the advantages of the former in achieving superior purity. This report is based on a comprehensive review of patent literature and chemical synthesis databases.
Executive Summary
The Sandmeyer reaction offers a strategic advantage in the synthesis of this compound by providing a pathway to a specific, highly pure isomer, thereby circumventing the complex isomeric mixtures typically obtained through direct chlorination of toluene. While direct chlorination can provide the target compound, it necessitates extensive purification steps to isolate the desired 2,3,6-isomer from a complex mixture of other trichlorotoluene isomers. The Sandmeyer reaction, by starting from a specific dichlorinated amino-toluene precursor, allows for the regioselective introduction of the third chlorine atom, leading to a significantly purer product.
Comparative Analysis of Synthesis Methods
| Parameter | Sandmeyer Reaction | Direct Chlorination of Toluene |
| Starting Material | 2-Amino-3,6-dichlorotoluene (or similar isomer) | Toluene |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Chlorine gas, Lewis acid catalyst (e.g., ZrCl₄, FeCl₃) |
| Selectivity | High regioselectivity for the 2,3,6-isomer | Produces a mixture of trichlorotoluene isomers |
| Purity of Crude Product | High | Low to moderate for the desired isomer |
| Typical Yield of 2,3,6-isomer | Data not available in reviewed literature; however, high yields are generally characteristic of the Sandmeyer reaction for aryl halide synthesis.[1] | ~45% (with ZrCl₄ catalyst)[2] |
| Byproducts | Primarily nitrogen gas and copper salts | Other trichlorotoluene isomers (e.g., 2,4,5-, 2,3,4-), di- and tetrachlorotoluenes |
| Purification | Simpler purification, mainly removal of catalyst | Complex fractional distillation or crystallization required |
Experimental Protocols
Sandmeyer Reaction for the Synthesis of this compound (Generalized Protocol)
Note: A specific experimental protocol with yield and purity data for the synthesis of this compound via the Sandmeyer reaction was not available in the reviewed literature. The following is a generalized procedure based on established methods for the Sandmeyer reaction of similar substrates. The proposed starting material is 3,6-dichloro-2-aminotoluene.
Step 1: Diazotization of 3,6-Dichloro-2-aminotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,6-dichloro-2-aminotoluene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the cuprous chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cuprous chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the crude this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation or recrystallization to obtain high-purity this compound.
Direct Chlorination of Toluene
The following protocol is based on the information provided in U.S. Patent 3,000,975.[2]
-
Charge a reaction vessel equipped with a stirrer, gas inlet tube, and cooling system with toluene and a catalytic amount of zirconium tetrachloride (ZrCl₄).
-
Maintain the reaction temperature between 15-25 °C.
-
Pass a stream of chlorine gas over the surface of the stirred reaction mixture.
-
Continue the chlorination until approximately 3 gram atoms of chlorine per mole of toluene have reacted.
-
The resulting product is a mixture of trichlorotoluene isomers.
-
Isolate the trichlorotoluene fraction by fractional distillation. The patent reports that this fraction contains approximately 51.1% of this compound.
-
Further purification by fractional distillation or crystallization is required to obtain pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the Sandmeyer reaction and a comparison of the two synthetic routes.
Caption: Workflow of the Sandmeyer reaction for synthesizing this compound.
Caption: Comparison of Sandmeyer reaction and direct chlorination for this compound synthesis.
Conclusion
For the synthesis of high-purity this compound, the Sandmeyer reaction presents a superior strategy over direct chlorination. Its ability to circumvent the formation of a complex isomeric mixture by utilizing a specific precursor leads to a purer product and simplifies the downstream purification process. While direct chlorination may be a more direct route from a readily available starting material, the challenges associated with isomer separation make it less efficient for obtaining a high-purity final product. For applications demanding high isomeric purity, the Sandmeyer reaction is the recommended synthetic route. Further research to quantify the yield and purity of this compound synthesized via the Sandmeyer reaction would be beneficial for a more complete comparative assessment.
References
Unraveling the Environmental Persistence of Trichlorotoluene Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of sustainable science. This guide provides a comparative analysis of the environmental persistence of various trichlorotoluene isomers, offering insights into their degradation, potential for bioaccumulation, and overall environmental fate. Due to a scarcity of direct comparative studies, this guide synthesizes available data for individual isomers and related compounds, highlighting areas where further research is needed.
The environmental persistence of a chemical is a key factor in assessing its potential long-term impact. Trichlorotoluenes, a group of chlorinated aromatic hydrocarbons, exist in several isomeric forms, each with unique physical and chemical properties that influence their behavior and longevity in the environment. This guide focuses on comparing the environmental persistence of α,α,α-trichlorotoluene (also known as benzotrichloride) and the various ring-substituted trichlorotoluene isomers.
Comparative Analysis of Environmental Persistence
A comprehensive review of available literature reveals significant data gaps in the environmental persistence of many trichlorotoluene isomers. However, by combining the limited direct evidence with data from structurally similar compounds, a comparative assessment can be formulated.
Table 1: Comparison of Environmental Persistence Parameters for Trichlorotoluene Isomers
| Isomer | Chemical Structure | Hydrolysis Half-Life (Water) | Biodegradation | Photodegradation | Bioaccumulation Potential |
| α,α,α-Trichlorotoluene | Trichloromethyl group | Rapid (e.g., 2.4 minutes)[1] | Expected to be slow due to toxicity to microorganisms. | Data not available. | Data not available. |
| 2,3,4-Trichlorotoluene | Ring-substituted | Data not available. | Chlorinated aromatic compounds are generally resistant to biodegradation.[2] | Data not available. | High (LogP of 3.95520 suggests lipophilicity).[2] |
| 2,3,6-Trichlorotoluene | Ring-substituted | Data not available. | Data not available. | Data not available. | Data not available. |
| 2,4,5-Trichlorotoluene | Ring-substituted | Data not available. | Data not available. | Data not available. | Data not available. |
| 2,4,6-Trichlorotoluene | Ring-substituted | Data not available. | Data not available. | Data not available. | Data not available. |
| 3,4,5-Trichlorotoluene | Ring-substituted | Data not available. | Data not available. | Data not available. | Data not available. |
Note: "Data not available" indicates that specific experimental data for this isomer was not found in the reviewed literature. The information for α,α,α-trichlorotoluene is more readily available due to its industrial significance.
From the available data, a clear distinction in the primary degradation pathway can be made between α,α,α-trichlorotoluene and the ring-substituted isomers. The hydrolysis of the trichloromethyl group in α,α,α-trichlorotoluene is a rapid process, suggesting a shorter persistence in aqueous environments compared to its isomers.[1] Conversely, ring-substituted chlorinated aromatic compounds are generally more resistant to degradation.[2] The high lipophilicity of isomers like 2,3,4-trichlorotoluene, as indicated by its LogP value, suggests a potential for partitioning into organic matter in soil and sediment and bioaccumulation in organisms.[2]
Experimental Protocols for Assessing Environmental Persistence
To obtain robust and comparable data on the environmental persistence of trichlorotoluene isomers, standardized experimental protocols are essential. The following methodologies, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are recommended.
OECD 301: Ready Biodegradability
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic aqueous conditions.[3][4][5][6][7]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from sources like activated sludge and incubated in the dark or diffuse light.[3][4] Degradation is monitored over 28 days by measuring parameters such as dissolved organic carbon (DOC), carbon dioxide (CO2) production, or oxygen consumption.[3][4]
-
Test Systems: Several methods exist within this guideline, including DOC Die-Away, CO2 Evolution, and Manometric Respirometry tests.[3]
-
Inoculum: A mixed population of microorganisms from a sewage treatment plant is typically used.
-
Test Conditions: The test is conducted at a constant temperature (usually 20-25°C) in the dark to prevent photodegradation.
-
Analysis: The percentage of biodegradation is calculated based on the reduction of DOC or the amount of CO2 produced or oxygen consumed relative to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test.[4][7]
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and pathway of a chemical's transformation in soil under both aerobic and anaerobic conditions.[8][9][10][11][12]
-
Principle: The test substance, typically radiolabeled, is applied to soil samples which are then incubated under controlled conditions (temperature, moisture) in the dark.[8][10]
-
Test Systems: The study can be conducted using a flow-through system or static biometer flasks to trap volatile transformation products like 14CO2.[9][10]
-
Soil Types: At least two different soil types with varying organic carbon content and texture should be used.
-
Test Conditions: For aerobic testing, the soil is maintained with sufficient oxygen. For anaerobic testing, the soil is flooded and purged with an inert gas to create an oxygen-free environment. The incubation period is typically up to 120 days.[8][9][10]
-
Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC and LSC. The rate of degradation (half-life, DT50) and the formation and decline of major transformation products are determined.[8][9]
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This test assesses the transformation of a chemical in aquatic sediment systems, which are important sinks for many organic pollutants.[13][14][15][16][17]
-
Principle: The test substance is added to intact water-sediment cores collected from at least two different sites. The systems are incubated in the dark at a constant temperature.[13][14][16]
-
Test Systems: The setup can be static or flow-through, allowing for the collection of volatile products. Both aerobic (with an aerobic water phase over the sediment) and anaerobic (oxygen-free) conditions are tested.[13][14]
-
Test Duration: The study typically lasts for up to 100 days.[15][16]
-
Analysis: The concentrations of the parent compound and its transformation products are measured in both the water and sediment phases over time. This allows for the determination of the degradation rate in the total system and in the sediment, as well as partitioning behavior.[13][16]
Visualizing Experimental Workflows and Degradation Pathways
To better illustrate the processes involved in assessing environmental persistence and the potential fate of trichlorotoluenes, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for assessing the environmental persistence of chemical compounds.
Caption: A generalized microbial degradation pathway for chlorinated toluenes.
Microbial Degradation Pathways
The microbial degradation of chlorinated toluenes can proceed through different pathways depending on the environmental conditions, particularly the presence or absence of oxygen.
-
Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of chlorinated aromatic compounds is often the enzymatic attack by oxygenases.[18] For ring-substituted trichlorotoluenes, this would likely involve a dioxygenase enzyme that incorporates two oxygen atoms into the aromatic ring, leading to the formation of a chlorinated catechol intermediate. This intermediate then undergoes ring cleavage, and the resulting products are further metabolized, eventually leading to mineralization (the complete breakdown to carbon dioxide, water, and chloride ions). The methyl group can also be a site of initial oxidation.
-
Anaerobic Degradation: In the absence of oxygen, the primary degradation mechanism for highly chlorinated aromatic compounds is reductive dechlorination.[18][19] In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen atoms. This results in the formation of less chlorinated toluenes, such as dichlorotoluenes and monochlorotoluene, which may then be more susceptible to further degradation under either anaerobic or aerobic conditions.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the environmental persistence of trichlorotoluene isomers. A significant finding is the pronounced difference in the expected persistence of α,α,α-trichlorotoluene, which undergoes rapid hydrolysis, compared to the ring-substituted isomers, which are likely to be more persistent.
The lack of specific experimental data for most of the trichlorotoluene isomers is a critical knowledge gap. To enable a more accurate and comprehensive risk assessment, further research is imperative. Future studies should focus on:
-
Systematic Testing: Conducting standardized environmental fate studies (e.g., OECD 301, 307, 308) for all major trichlorotoluene isomers to generate comparable quantitative data on their degradation rates in various environmental compartments.
-
Pathway Elucidation: Investigating the specific microbial degradation pathways for different isomers under both aerobic and anaerobic conditions to identify key enzymes and intermediate products.
-
Bioaccumulation Studies: Performing experimental studies to determine the bioaccumulation potential of these isomers in relevant aquatic and terrestrial organisms.
By addressing these research needs, the scientific community can build a more complete picture of the environmental behavior of trichlorotoluene isomers, facilitating informed decisions in chemical management and promoting the development of more environmentally benign alternatives.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 2,3,4-Trichlorotoluene (7359-72-0) for sale [vulcanchem.com]
- 3. oecd.org [oecd.org]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. oecd.org [oecd.org]
- 6. img3.epanshi.com [img3.epanshi.com]
- 7. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. microbe.com [microbe.com]
- 19. eurochlor.org [eurochlor.org]
Safety Operating Guide
Proper Disposal of 2,3,6-Trichlorotoluene: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of 2,3,6-Trichlorotoluene, this guide offers procedural, step-by-step instructions to ensure the safety of researchers and compliance with regulations.
This compound is a chlorinated aromatic compound and must be managed as hazardous waste.[1] Proper disposal is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental responsibility. This guide outlines the necessary procedures for the safe handling, temporary storage, and preparation of this compound for final disposal by a licensed hazardous waste management company.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to be familiar with its potential hazards. Always handle this chemical within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield if there is a splash hazard. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if exposure limits may be exceeded.[4] |
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2][3]
-
Containment: Prevent further spread of the spill using absorbent materials. Do not allow the chemical to enter drains or waterways.[2][3]
-
Cleanup: Carefully collect the spilled material and absorbent debris using non-sparking tools and place it into a designated, labeled container for hazardous waste.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][4] |
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations.[5] The following steps provide a framework for the safe collection and preparation of this hazardous waste for pickup by a certified disposal service.
1. Waste Identification and Segregation:
-
Clearly identify waste containing this compound as "Halogenated Organic Waste."[6]
-
This waste must be segregated from non-halogenated solvents and other incompatible waste streams to avoid dangerous reactions and to facilitate proper disposal.[6][7]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice.[5]
-
The container must have a secure, tight-fitting lid and be in good condition.[5]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8]
3. Labeling:
-
Label the waste container clearly with the words "HAZARDOUS WASTE."[5]
-
The label must also include the full chemical name ("this compound") and a clear indication of its hazards.[5]
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]
-
Ensure the storage area is away from sources of ignition, heat, and incompatible materials.[3][4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide the disposal contractor with a detailed inventory of the waste.
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 2,3,6-Trichlorotoluene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,3,6-Trichlorotoluene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not always classified as hazardous under the Globally Harmonized System (GHS), it is imperative to handle it with caution due to its chemical nature as a chlorinated aromatic compound.[1] The toxicological properties have not been fully investigated, and it is prudent to minimize exposure.[2]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to protect against potential skin and eye contact, inhalation, and ingestion.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a significant splash risk.[3] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, Butyl rubber, or Viton®).[4] A lab coat or chemical-resistant apron should be worn.[3] For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended. | Prevents direct skin contact. Glove material should be selected based on the specific operational conditions and breakthrough time. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if handling outside of a fume hood or if dust/vapors are generated.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2][5] | Protects against inhalation of potentially harmful dust or vapors. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety footwear.[3] | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.
-
Prepare the workspace by ensuring a calibrated fume hood is operational and the area is clean and free of clutter. Have spill cleanup materials readily accessible.
-
-
Handling:
-
Conduct all weighing and transferring of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, non-sparking tools) to handle the solid material.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[6]
Chemical Waste Disposal:
-
Solid Waste: Collect all waste this compound and heavily contaminated materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a designated, labeled hazardous waste container for halogenated organic solvents.
-
Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals (a prudent consideration for this substance), the first three rinses must be collected as hazardous waste.[7]
-
After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include defacing the label and disposal as non-hazardous waste.
-
Contaminated PPE Disposal:
-
Gloves, Lab Coats, and other disposable PPE: All disposable PPE that has come into contact with this compound should be considered hazardous waste and disposed of in a designated hazardous waste container.
-
Reusable PPE: Decontaminate reusable PPE according to the manufacturer's instructions before reuse. If decontamination is not possible, dispose of it as hazardous waste.
Spill Response:
In the event of a spill, evacuate the area and prevent further spread if it is safe to do so.[5] Use an inert absorbent material to clean up the spill and place all contaminated materials in a sealed container for disposal as hazardous waste.[8] Ensure adequate ventilation during cleanup.[5] For large spills, contact your institution's environmental health and safety department.
References
- 1. This compound | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
